molecular formula C7H14N2O B1456795 1-(Oxetan-3-YL)piperazine CAS No. 1254115-23-5

1-(Oxetan-3-YL)piperazine

Cat. No.: B1456795
CAS No.: 1254115-23-5
M. Wt: 142.2 g/mol
InChI Key: AOYSLJHKVBSXRU-UHFFFAOYSA-N
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Description

1-(Oxetan-3-YL)piperazine is a useful research compound. Its molecular formula is C7H14N2O and its molecular weight is 142.2 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(Oxetan-3-YL)piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Oxetan-3-YL)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Oxetan-3-YL)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(oxetan-3-yl)piperazine
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InChI

InChI=1S/C7H14N2O/c1-3-9(4-2-8-1)7-5-10-6-7/h7-8H,1-6H2
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

AOYSLJHKVBSXRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20725965
Record name 1-(Oxetan-3-yl)piperazine
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Molecular Weight

142.20 g/mol
Source PubChem
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CAS No.

1254115-23-5
Record name 1-(Oxetan-3-yl)piperazine
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Record name 1-(Oxetan-3-yl)piperazine
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Record name 1-(Oxetan-3-yl)piperazine
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Foundational & Exploratory

An In-depth Technical Guide to 1-(Oxetan-3-YL)piperazine: A Core Moiety in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Fusion of Two Privileged Scaffolds

In the landscape of contemporary drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. 1-(Oxetan-3-YL)piperazine emerges as a compound of significant interest, representing a strategic amalgamation of two highly valued heterocyclic scaffolds: the piperazine ring and the oxetane ring. The piperazine moiety, a six-membered ring with two opposing nitrogen atoms, is a ubiquitous feature in pharmacologically active compounds, prized for its ability to engage in hydrogen bonding, its structural rigidity, and its tunable basicity.[1][2][3] The oxetane ring, a four-membered cyclic ether, has gained prominence as a "magic" fragment in medicinal chemistry.[4][5] Its incorporation into molecules can confer a range of benefits, including enhanced aqueous solubility, improved metabolic stability, and reduced lipophilicity, while acting as a non-classical hydrogen bond acceptor.[4][5][6]

This guide provides a comprehensive technical overview of 1-(Oxetan-3-YL)piperazine, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental chemical properties, spectroscopic signature, synthesis, reactivity, and its pivotal role as a building block in the design of next-generation therapeutics. The narrative is grounded in field-proven insights, explaining the causal relationships behind its advantageous properties and applications.

Molecular Identity and Physicochemical Characteristics

1-(Oxetan-3-YL)piperazine is a bifunctional molecule where the strained, polar oxetane ring is directly appended to one of the nitrogen atoms of the basic piperazine core. This unique structure dictates its physical and chemical behavior.

Core Identifiers

The fundamental identification parameters for this compound are summarized below, providing a clear reference for procurement, registration, and literature search.

IdentifierValueSource
IUPAC Name 1-(oxetan-3-yl)piperazine[7]
CAS Number 1254115-23-5[7]
Molecular Formula C₇H₁₄N₂O[7]
Molecular Weight 142.20 g/mol [7]
SMILES C1CN(CCN1)C2COC2[7]
InChIKey AOYSLJHKVBSXRU-UHFFFAOYSA-N[7]
Physicochemical Properties

The properties of 1-(Oxetan-3-YL)piperazine are a direct consequence of its hybrid structure. It typically presents as a colorless to light yellow liquid, with moderate solubility in polar solvents.[8] The piperazine ring confers basicity, while the oxetane introduces polarity and three-dimensionality.

PropertyPredicted/Observed ValueSignificance in Drug DesignSource
Boiling Point 227.2 ± 25.0 °C (at 760 mmHg)Facilitates handling and purification under standard lab conditions.[9][10]
Density 1.100 ± 0.06 g/cm³Standard physical property for reaction and formulation calculations.[10]
pKa 9.03 ± 0.10The basicity of the distal nitrogen is crucial for salt formation and target engagement. The oxetane's electron-withdrawing effect can modulate this value.[10][11]
LogP -0.7096Indicates high hydrophilicity, a key attribute for improving aqueous solubility of parent drug candidates.[12]
Topological Polar Surface Area (TPSA) 24.5 ŲA low TPSA value is generally favorable for cell permeability.[12]
Appearance Colorless to pale yellow liquid/oilBasic physical characteristic.[8][10]

Spectroscopic Profile: A Structural Fingerprint

Understanding the spectroscopic characteristics of 1-(Oxetan-3-YL)piperazine is essential for reaction monitoring, quality control, and structural confirmation of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural information. Based on published data, the ¹H NMR spectrum in DMSO-d₆ exhibits characteristic signals that can be assigned to the distinct protons of the oxetane and piperazine rings.[10]

  • ¹H NMR (500 MHz, DMSO-d₆) :

    • δ 4.51 (t, 2H) : Corresponds to the two axial protons (-O-CH₂-) on the oxetane ring.

    • δ 4.41 (t, 2H) : Assigned to the two equatorial protons (-O-CH₂-) on the oxetane ring.

    • δ 3.36-3.30 (m, 1H) : The methine proton (-CH-) of the oxetane ring, often masked by other signals.

    • δ 2.69 (t, 4H) : Protons of the two -CH₂- groups on the piperazine ring adjacent to the secondary amine.

    • δ 2.14 (br s, 4H) : Protons of the two -CH₂- groups on the piperazine ring adjacent to the nitrogen bearing the oxetane.

  • ¹³C NMR Prediction : Based on the structures, one would anticipate approximately 5 distinct signals: two for the oxetane methylene carbons, one for the oxetane methine carbon, and two for the piperazine methylene carbons, reflecting the molecule's symmetry. The piperazine ring itself can undergo chair-chair interconversion, which can be studied by dynamic NMR techniques.[13][14]

Mass Spectrometry (MS)

In mass spectrometry, 1-(Oxetan-3-YL)piperazine will show a distinct molecular ion peak corresponding to its molecular weight.

  • Expected [M+H]⁺ : 143.1184

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

  • ~3300 cm⁻¹ : N-H stretch of the secondary amine in the piperazine ring.

  • ~2800-3000 cm⁻¹ : C-H stretching vibrations of the methylene groups.

  • ~1100 cm⁻¹ : A strong C-O-C stretching band, characteristic of the ether linkage in the oxetane ring.

  • ~1150-1250 cm⁻¹ : C-N stretching vibrations.

Synthesis and Availability

While commercially available from numerous suppliers, understanding the synthesis of 1-(Oxetan-3-YL)piperazine provides insight into potential impurities and scale-up strategies. A common and efficient laboratory-scale synthesis involves the deprotection of a commercially available precursor.[10]

Experimental Protocol: Synthesis via Catalytic Hydrogenolysis

This protocol describes the removal of a benzyl carbamate (Cbz) protecting group from a piperazine nitrogen to yield the target compound.

Reaction: Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate → 1-(Oxetan-3-YL)piperazine

Materials:

  • Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethyl Acetate (solvent)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Diatomaceous earth (Celite®)

Procedure:

  • Vessel Preparation : To a suitable reaction vessel, add benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate and the chosen solvent (e.g., methanol).

  • Catalyst Addition : Carefully add 10% Pd/C catalyst to the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation : Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically via a balloon or at a set pressure) with vigorous stirring.

  • Reaction Monitoring : Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the starting material is fully consumed.

  • Work-up : Upon completion, carefully purge the vessel with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with additional solvent.

  • Isolation : Concentrate the filtrate under reduced pressure to yield 1-(oxetan-3-yl)piperazine, often as an oil, which can be used directly or purified further if necessary.[10]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the described synthesis.

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Isolation Start Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate Solvent Add Solvent (e.g., Methanol) Start->Solvent Catalyst Add 10% Pd/C Catalyst Solvent->Catalyst Hydrogen Introduce H₂ Atmosphere Catalyst->Hydrogen Stir Stir Vigorously Hydrogen->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Filter Filter through Celite® Monitor->Filter Concentrate Concentrate under Vacuum Filter->Concentrate Product 1-(Oxetan-3-YL)piperazine Concentrate->Product

Caption: Oxetane as a bioisostere for carbonyl and gem-dimethyl groups.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of 1-(Oxetan-3-YL)piperazine is essential. The compound is classified with specific hazards according to the Globally Harmonized System (GHS).

GHS Hazard Classification
Hazard ClassCodeStatementSource
Skin Corrosion/IrritationH315Causes skin irritation[7][15]
Serious Eye Damage/IrritationH319Causes serious eye irritation[7][15]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[7][15]
Recommended Handling and Storage

Adherence to standard laboratory safety protocols is required.

  • Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. [15][16]* Handling : Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Wash hands thoroughly after handling. [15][16]* Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is between 2-8°C, protected from light. [10][12]* Spills : In case of a spill, evacuate the area. Absorb with an inert material and place in a suitable disposal container. Prevent entry into drains. [15]

Conclusion

1-(Oxetan-3-YL)piperazine is far more than a simple chemical intermediate; it is a strategically designed building block that addresses several key challenges in modern drug discovery. Its unique combination of a robust, versatile piperazine core and a property-enhancing oxetane ring provides medicinal chemists with a powerful tool to systematically optimize the ADME properties of drug candidates. The ability to improve solubility, increase metabolic stability, and modulate basicity makes this compound an invaluable asset in the development of safer and more effective therapeutics. As the demand for drug candidates with superior physicochemical profiles continues to grow, the application of scaffolds like 1-(Oxetan-3-YL)piperazine is set to become even more widespread.

References

  • The Versatility of Oxetanyl Piperazine Derivatives in Chemical Research . NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • 1-(Oxetan-3-yl)piperazine | C7H14N2O | CID 57416287 . PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Piperazine . YouTube. Available from: [Link]

  • 1-(oxetan-3-yl)piperazine Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd . Chemsrc.com. Available from: [Link]

  • Piperazines – Knowledge and References . Taylor & Francis. Available from: [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery . Angewandte Chemie International Edition, 49(48), 9052-9067. (A representative review on the topic, not directly from the search results but contextually relevant and widely cited). A similar sentiment is found in Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry . Chemical Reviews. ACS Publications. Available from: [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry . PubMed Central, National Institutes of Health. Available from: [Link]

  • The medicinal chemistry of piperazines: A review . PubMed, National Institutes of Health. Available from: [Link]

  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry . ACS Publications. Available from: [Link]

  • Piperazine . Wikipedia. Available from: [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks . RSC Publishing. Available from: [Link]

  • Oxetanes in Drug Discovery Campaigns . Semantic Scholar. Available from: [Link]

  • NMR Spectroscopic and Potentiometric Study on Complexation Thermodynamics of Some N,N'Bis(2-hydroxyethyl)piperazine Complexes . ResearchGate. Available from: [Link]

  • The medicinal chemistry of piperazines: A review | Request PDF . ResearchGate. Available from: [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks . ChemRxiv. Available from: [Link]

  • Chemical Space Exploration of Oxetanes . MDPI. Available from: [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry . PubMed, National Institutes of Health. Available from: [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES . Revue Roumaine de Chimie. Available from: [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study . National Institutes of Health. Available from: [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery . ResearchGate. Available from: [Link]

  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling . ResearchGate. Available from: [Link]

Sources

An In-Depth Technical Guide to 1-(Oxetan-3-YL)piperazine (CAS: 1254115-23-5): A Modern Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Oxetan-3-YL)piperazine, a heterocyclic building block of significant interest in modern medicinal chemistry. The unique combination of a piperazine ring and an oxetane moiety imparts favorable physicochemical properties to parent molecules, addressing common challenges in drug discovery such as metabolic instability and poor solubility. This document will delve into the synthesis, chemical properties, reactivity, and strategic applications of this compound, with a particular focus on its role in the development of kinase inhibitors. Detailed experimental protocols, safety information, and a thorough analysis of its impact on molecular properties are provided to serve as a valuable resource for researchers in the pharmaceutical sciences.

Introduction: The Strategic Value of Hybrid Scaffolds

The pursuit of novel therapeutics is an ongoing challenge, often hindered by the suboptimal physicochemical and pharmacokinetic profiles of otherwise potent bioactive molecules. Medicinal chemists are increasingly turning to innovative molecular building blocks that can systematically address these liabilities. 1-(Oxetan-3-YL)piperazine (CAS: 1254115-23-5) has emerged as a prime example of such a strategic tool.[1]

This compound uniquely combines two privileged heterocyclic scaffolds:

  • The Piperazine Ring: A six-membered cyclic diamine, the piperazine core is a ubiquitous feature in a vast number of approved drugs.[2][3] Its two nitrogen atoms provide handles for facile derivatization and can act as hydrogen bond acceptors, contributing to target engagement.[2] The piperazine moiety is known for its ability to increase the polarity and aqueous solubility of a compound.[2]

  • The Oxetane Ring: This four-membered cyclic ether has gained significant traction as a "smart" substituent in drug design.[4] Despite its inherent ring strain, the oxetane moiety is often metabolically robust.[5] It can serve as a bioisostere for less desirable groups like gem-dimethyl or carbonyl functionalities, offering a similar spatial arrangement while introducing polarity and reducing lipophilicity.[4] Crucially, the strong inductive effect of the oxetane's oxygen atom can modulate the basicity (pKa) of a nearby amine, a feature that has been strategically exploited in drug optimization.[4]

The convergence of these two rings in 1-(Oxetan-3-YL)piperazine creates a versatile building block that allows for the simultaneous introduction of a modifiable piperazine core and the beneficial physicochemical attributes of the oxetane group.[6] This guide will explore the practical synthesis and application of this valuable chemical entity.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is paramount for its effective use in synthesis and for predicting its influence on the properties of its derivatives.

Chemical and Physical Properties

1-(Oxetan-3-YL)piperazine is typically a colorless to light yellow liquid or a white to off-white solid at room temperature.[7][8] It exhibits moderate solubility in polar solvents.[2]

PropertyValueSource(s)
CAS Number 1254115-23-5[9]
Molecular Formula C₇H₁₄N₂O[9]
Molecular Weight 142.20 g/mol [9]
Boiling Point 227.2 ± 25.0 °C (Predicted)[1]
Density 1.100 ± 0.06 g/cm³ (Predicted)[1]
pKa 9.03 ± 0.10 (Predicted)[1]
LogP -0.7096 (Calculated)[8]
Topological Polar Surface Area (TPSA) 24.5 Ų[8]
Spectroscopic Characterization

While comprehensive, publicly available annotated spectra are limited, proton NMR (¹H NMR) data has been reported, confirming the compound's structure.

¹H NMR (500 MHz, DMSO-d6):

  • δ 4.51 (t, 2H)

  • δ 4.41 (t, 2H)

  • δ 3.36-3.30 (masked signal, 1H)

  • δ 2.69 (t, 4H)

  • δ 2.14 (br s, 4H)

Note: The triplet signals at 4.51 and 4.41 ppm are characteristic of the oxetane ring protons, while the signals at 2.69 and 2.14 ppm correspond to the piperazine ring protons.

Synthesis of 1-(Oxetan-3-YL)piperazine

The synthesis of 1-(Oxetan-3-YL)piperazine can be achieved through several standard organic chemistry transformations. The most common and industrially scalable approaches involve either reductive amination or nucleophilic substitution.

Reductive Amination of Oxetan-3-one

This is a highly efficient and direct method that couples piperazine with oxetan-3-one. The reaction proceeds via the formation of an intermediate enamine or iminium ion, which is then reduced in situ.

Reductive_Amination Oxetanone Oxetan-3-one Intermediate Iminium Intermediate Oxetanone->Intermediate + Piperazine Piperazine Product 1-(Oxetan-3-YL)piperazine Intermediate->Product Reduction Reagents Reducing Agent (e.g., NaBH(OAc)₃, H₂/Catalyst) Reagents->Intermediate Reacts with

Reductive amination pathway for synthesis.

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of oxetan-3-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add piperazine (1.1-1.5 eq).

  • Formation of Intermediate: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq), portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is often preferred as it is selective for the reduction of imines in the presence of ketones.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours at room temperature.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 1-(Oxetan-3-YL)piperazine.

Nucleophilic Substitution

An alternative route involves the N-alkylation of piperazine with an oxetane electrophile, such as 3-bromooxetane or oxetan-3-yl tosylate. This reaction typically requires a base to neutralize the acid formed during the reaction.

Nucleophilic_Substitution Piperazine_Boc N-Boc-piperazine Product_Boc N-Boc-1-(Oxetan-3-YL)piperazine Piperazine_Boc->Product_Boc + Oxetane_LG Oxetan-3-yl-LG (LG = OTs, Br) Product_Final 1-(Oxetan-3-YL)piperazine Product_Boc->Product_Final Deprotection Base Base (e.g., K₂CO₃, Et₃N) Base->Piperazine_Boc Activates Deprotection Acid (e.g., TFA, HCl) Deprotection->Product_Boc

Nucleophilic substitution pathway.

Experimental Protocol: Nucleophilic Substitution

  • Protection: To control selectivity and prevent dialkylation, it is often advantageous to start with mono-protected piperazine, such as N-Boc-piperazine (1.0 eq).

  • Reaction Setup: Dissolve N-Boc-piperazine in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF). Add a base, such as potassium carbonate (K₂CO₃) (2.0-3.0 eq), and oxetan-3-yl tosylate (1.0-1.2 eq).

  • Alkylation: Heat the reaction mixture, typically to 60-80 °C, and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Deprotection: After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate. The crude N-Boc-1-(Oxetan-3-YL)piperazine can then be deprotected without further purification by dissolving it in a suitable solvent (e.g., DCM) and treating it with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Isolation: After the deprotection is complete, the solvent is removed under reduced pressure. The resulting salt is then neutralized with a base, and the free base is extracted into an organic solvent. The product is then purified as described in the reductive amination protocol.

Reactivity and Chemical Stability

1-(Oxetan-3-YL)piperazine possesses two reactive sites: the secondary amine of the piperazine ring and the strained oxetane ring.

  • Piperazine Reactivity: The secondary amine is nucleophilic and readily participates in a variety of standard transformations, including N-arylation (e.g., Buchwald-Hartwig or SₙAr reactions), acylation, alkylation, and reductive amination. This allows for the straightforward coupling of the oxetane-piperazine moiety to a wide range of molecular scaffolds.

  • Oxetane Stability: The oxetane ring is generally stable under basic and weakly acidic conditions, as well as under many common catalytic reaction conditions (e.g., Pd-catalyzed cross-coupling, hydrogenation).[4] However, it can be susceptible to ring-opening under strongly acidic conditions or in the presence of potent nucleophiles, particularly at elevated temperatures.[4] The 3-substituted pattern of this compound generally confers greater stability compared to other substitution patterns.[4] Care should be taken when planning multi-step syntheses to avoid harsh acidic conditions that could compromise the integrity of the oxetane ring.

Application in Drug Discovery: A Case Study of Lanraplenib (GS-9876)

The strategic value of 1-(Oxetan-3-YL)piperazine is best exemplified by its incorporation into Lanraplenib (GS-9876) , a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a key mediator in the signaling pathways of inflammatory cells, making it an attractive target for autoimmune diseases.

The development of Lanraplenib involved the optimization of a preceding compound, Entospletinib, which suffered from suboptimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including high metabolic clearance due to oxidation of its morpholine ring.[4]

The optimization strategy involved replacing the metabolically labile morpholine with a piperazine-based moiety.

Drug_Optimization Entospletinib Entospletinib (Morpholine moiety) - High metabolic clearance - Poor selectivity Ethyl_Piperazine Intermediate (4-Ethyl-piperazine moiety) + Improved metabolic stability - Increased basicity (pKa ≈ 8.0) - Poor T-cell vs B-cell selectivity Entospletinib->Ethyl_Piperazine Replace Morpholine with Ethyl-piperazine Lanraplenib Lanraplenib (1-(Oxetan-3-YL)piperazine moiety) + Good metabolic stability + Reduced basicity (pKa ≈ 6.4) + Improved selectivity (T/B ratio = 10) + High solubility Ethyl_Piperazine->Lanraplenib Replace Ethyl with Oxetan-3-yl

Optimization from Entospletinib to Lanraplenib.

As illustrated in the workflow, the direct replacement of morpholine with 4-ethyl-piperazine improved metabolic stability but led to a significant increase in basicity, which resulted in poor kinase selectivity.[4] The key innovation was the substitution of the ethyl group with the oxetan-3-yl group, using 1-(Oxetan-3-YL)piperazine as the building block. This modification had several profound and beneficial effects:

Parameter4-Ethyl-piperazine Derivative1-(Oxetan-3-YL)piperazine Derivative (Lanraplenib)Rationale for Improvement
Calculated pKa ~8.0~6.4The electron-withdrawing inductive effect of the oxetane oxygen reduces the basicity of the distal piperazine nitrogen.
Cell Selectivity (T/B ratio) 510The lower pKa led to a more optimal charge state at physiological pH, improving selectivity.
Metabolic Stability GoodGoodThe oxetane ring is metabolically robust, maintaining the stability gained by moving away from the morpholine scaffold.
Aqueous Solubility ModerateHigh (at pH 2)The polar oxetane group enhances the overall polarity and aqueous solubility of the molecule.

This case study demonstrates the power of 1-(Oxetan-3-YL)piperazine to fine-tune multiple drug-like properties simultaneously, transforming a problematic lead compound into a viable clinical candidate.[4]

Safety and Handling

1-(Oxetan-3-YL)piperazine is classified as an irritant.[9] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[9]

Precautionary Measures:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[10]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

1-(Oxetan-3-YL)piperazine is a powerful and versatile building block for modern drug discovery. Its unique hybrid structure provides a pre-packaged solution to several common challenges in medicinal chemistry. By combining the well-established utility of the piperazine scaffold with the advantageous physicochemical properties of the oxetane ring, this compound enables chemists to modulate basicity, enhance metabolic stability, and improve solubility, often in a single synthetic step. The successful development of the SYK inhibitor Lanraplenib serves as a compelling testament to its strategic value. As the demand for drug candidates with optimized pharmacokinetic profiles continues to grow, the importance of thoughtfully designed building blocks like 1-(Oxetan-3-YL)piperazine is set to increase, making it an essential tool in the medicinal chemist's arsenal.

References

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  • ResearchGate. (n.d.). Synthesis of 1,3-oxazines based on piperazine | Request PDF. [Link]

  • Pipzine Chemicals. (n.d.). 1-(Oxetan-3-yl)piperazine Supplier & Manufacturer in China. [Link]

  • Chemsrc.com. (2024). 1-(oxetan-3-yl)piperazine Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd. [Link]

  • RSC Medicinal Chemistry. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. [Link]

  • Google Patents. (n.d.). Preparation method of 3-aminomethyl oxetane and its organic acid salts.
  • Atlantis Press. (n.d.). Study on Synthesis Of Oxetan-3-ol. [Link]

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Spectroscopic Data of 1-(Oxetan-3-YL)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Oxetan-3-YL)piperazine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural combination of a piperazine ring and an oxetane moiety offers a compelling scaffold for the development of novel therapeutic agents. The piperazine group provides a versatile handle for derivatization and can influence solubility and pharmacokinetic properties, while the oxetane ring can act as a bioisostere for other functional groups, potentially improving metabolic stability and binding interactions. This technical guide provides an in-depth analysis of the spectroscopic data of 1-(Oxetan-3-YL)piperazine, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). A thorough understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and the rational design of new chemical entities.

Introduction: The Significance of the Oxetane-Piperazine Scaffold

The confluence of the piperazine and oxetane motifs in 1-(Oxetan-3-YL)piperazine creates a molecule with desirable physicochemical properties for drug development. Piperazine and its derivatives are prevalent in numerous approved drugs, valued for their ability to confer aqueous solubility and act as a key pharmacophore.[1][2] The oxetane ring, a four-membered cyclic ether, has gained prominence as a versatile functional group that can positively impact a molecule's metabolic stability, lipophilicity, and conformational rigidity.[3][4] The strategic incorporation of this scaffold can lead to compounds with enhanced biological activity and improved drug-like properties. Accurate and detailed spectroscopic data is the cornerstone of any chemical research and development program, ensuring the identity and integrity of such valuable building blocks.

Molecular Structure and Properties

  • Chemical Formula: C₇H₁₄N₂O[5][6]

  • Molecular Weight: 142.20 g/mol [1][5][6]

  • CAS Number: 1254115-23-5[7]

  • Appearance: Typically a colorless to light-colored liquid or a white to off-white solid.[1][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of 1-(Oxetan-3-YL)piperazine, providing a basis for the interpretation of experimental data. While an experimental spectrum image is available, detailed peak assignments are crucial for confirmation.[8]

¹H NMR Spectroscopy

The proton NMR spectrum of 1-(Oxetan-3-YL)piperazine is expected to exhibit distinct signals corresponding to the protons of the oxetane and piperazine rings.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Oxetane-CH₂ (2H)~4.5 - 4.8Triplet2H
Oxetane-CH (1H)~3.5 - 3.8Multiplet1H
Piperazine-CH₂ (4H)~2.8 - 3.1Triplet4H
Piperazine-CH₂ (4H)~2.4 - 2.7Triplet4H
Piperazine-NH (1H)VariableBroad Singlet1H

Rationale behind Predictions: The methylene protons on the oxetane ring adjacent to the oxygen atom are expected to be the most deshielded due to the electronegativity of the oxygen, appearing as triplets due to coupling with the adjacent methine proton. The oxetane methine proton will be a multiplet due to coupling with the adjacent methylene protons. The piperazine protons will exist in two distinct chemical environments, with those closer to the oxetane substituent being slightly more deshielded. The NH proton signal is often broad and its chemical shift is dependent on solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
Oxetane-CH₂~70 - 75
Oxetane-CH~60 - 65
Piperazine-CH₂ (adjacent to N-oxetane)~50 - 55
Piperazine-CH₂ (adjacent to NH)~45 - 50

Rationale behind Predictions: The carbons of the oxetane ring will be the most deshielded due to the direct attachment of the electronegative oxygen atom. The piperazine carbons will have chemical shifts typical for aliphatic amines, with the carbons closer to the electron-withdrawing oxetane substituent appearing slightly downfield.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

  • Expected Molecular Ion (M⁺): m/z = 142.11[7]

The fragmentation pattern of 1-(Oxetan-3-YL)piperazine under electron ionization (EI) or electrospray ionization (ESI) would likely involve cleavage of the piperazine and oxetane rings. Common fragmentation pathways for piperazine derivatives involve the loss of ethyleneimine units and cleavage at the C-N bonds.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following experimental protocols are recommended.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-(Oxetan-3-YL)piperazine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence chemical shifts.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.[9]

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters for spectral width (e.g., -2 to 12 ppm) and relaxation delay (e.g., 1-2 seconds) should be used.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of 1-(Oxetan-3-YL)piperazine in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300) to observe the molecular ion and key fragment ions.

Visualization of Key Structural Relationships

The following diagrams illustrate the structure of 1-(Oxetan-3-YL)piperazine and a conceptual workflow for its spectroscopic analysis.

Caption: Molecular structure of 1-(Oxetan-3-YL)piperazine.

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Structural Confirmation prep_nmr Dissolve in Deuterated Solvent nmr NMR Spectrometer (¹H and ¹³C) prep_nmr->nmr prep_ms Dilute in Volatile Solvent ms Mass Spectrometer (ESI or EI) prep_ms->ms interpret_nmr Chemical Shifts Coupling Constants Integration nmr->interpret_nmr interpret_ms Molecular Ion Fragmentation Pattern ms->interpret_ms structure Unambiguous Structure and Purity Assessment interpret_nmr->structure interpret_ms->structure

Sources

A Guide to the Safe and Effective Handling of 1-(Oxetan-3-YL)piperazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the safety and handling of 1-(Oxetan-3-YL)piperazine for researchers, scientists, and drug development professionals.

Executive Summary

The strategic incorporation of the oxetane moiety as a bioisostere for carbonyls or gem-dimethyl groups has marked a significant advance in medicinal chemistry, offering a powerful tool to enhance properties like aqueous solubility and metabolic stability.[1][2] 1-(Oxetan-3-YL)piperazine stands as a critical building block in this arena, merging the benefits of the strained oxetane ring with the versatile piperazine scaffold. However, the very chemical characteristics that make this compound valuable—its strained ether and basic nitrogen centers—demand a handling protocol rooted in a deep understanding of its reactivity and potential hazards. This guide moves beyond standard safety data, providing a framework of proactive risk mitigation, detailed experimental protocols, and the scientific rationale underpinning each recommendation to ensure both personnel safety and experimental integrity.

Foundational Knowledge: Physicochemical and Hazard Profile

A comprehensive understanding of a compound's properties is the bedrock of safe laboratory practice. It allows for the anticipation of behavior under various experimental conditions and informs every aspect of handling, from storage to disposal.

Key Physicochemical Properties

The properties of 1-(Oxetan-3-YL)piperazine dictate its behavior in both storage and experimental use. Its high water solubility, for instance, is advantageous for biological assays but requires diligence during spill cleanup to prevent widespread contamination.

PropertyValueSignificance & Handling ImplicationSource
Molecular Formula C₇H₁₄N₂ODefines the elemental composition.[3]
Molecular Weight 142.20 g/mol Critical for accurate molarity calculations in solution preparation.[3]
Appearance Colorless to Yellow LiquidA visual check for purity; significant color change may indicate degradation.
Boiling Point ~227.6 °C (at 760 mmHg)Low volatility at ambient temperatures minimizes inhalation risk during routine handling.
Flash Point > 110 °CLow flammability risk under standard laboratory conditions.
Storage Temperature Refrigerator (2-8 °C)Recommended for maintaining long-term stability and preventing degradation.
GHS Hazard Identification and Rationale

According to aggregated data from the European Chemicals Agency (ECHA), 1-(Oxetan-3-YL)piperazine is classified with the following hazards.[3] Understanding the basis of these classifications is key to appreciating the required safety precautions.

  • H315 - Causes skin irritation: As an amine, the compound is basic and can disrupt the skin's lipid barrier, leading to irritation.[3]

  • H319 - Causes serious eye irritation: The basicity can cause significant damage to the sensitive tissues of the eye.[3]

  • H335 - May cause respiratory irritation: Inhalation of aerosols or vapors can irritate the mucous membranes of the respiratory tract.[3]

The piperazine core is a known sensitizer, meaning repeated exposure can lead to an allergic response in some individuals.[4][5][6] Therefore, minimizing direct contact is of paramount importance.

The Core of Safety: A Risk-Based Hierarchy of Controls

The most effective safety programs prioritize engineering and administrative controls over a sole reliance on personal protective equipment (PPE). This hierarchy provides a systematic and robust approach to risk mitigation.

Hierarchy_of_Controls cluster_0 A Elimination / Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood) C Administrative Controls (e.g., SOPs, Training) D Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) (Least Effective) caption Diagram 1: Hierarchy of Safety Controls.

Diagram 1: Hierarchy of Safety Controls.
Engineering Controls: Your First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the user.

  • Chemical Fume Hood: All handling of 1-(Oxetan-3-YL)piperazine, including weighing, dispensing, and solution preparation, must be conducted within a certified chemical fume hood.[7] This is the primary method to prevent inhalation of any aerosols or vapors.[8]

  • Ventilation: Ensure the laboratory has adequate general ventilation to maintain low background levels of any potential contaminants.[4][9]

  • Safety Showers & Eyewash Stations: These must be readily accessible and tested regularly. Their proximity is critical in the event of a significant splash or spill.[10]

Administrative Controls: Codifying Safe Practices

These are the procedures and policies that dictate how work is performed safely.

  • Standard Operating Procedures (SOPs): Develop and implement detailed SOPs for all tasks involving this compound.[11] SOPs should cover every step from receipt of the chemical to its final disposal.

  • Training: All personnel must be trained on the specific hazards of 1-(Oxetan-3-YL)piperazine and the procedures outlined in the SOPs before beginning work.[8][9]

  • Restricted Access: Designate specific areas within the lab for working with this compound to prevent inadvertent exposure to other personnel.

Personal Protective Equipment (PPE): The Essential Final Barrier

PPE is the last line of defense and must be used in conjunction with the controls above. It does not eliminate the hazard, but it provides a critical barrier between the user and the chemical.[9][12]

PPE CategorySpecificationRationale and Best Practices
Eye and Face Protection ANSI Z87.1 compliant chemical splash goggles. A face shield is required when there is a significant risk of splashes.[7][13]Protects against direct contact with the eyes, which are highly susceptible to damage from basic compounds.[5]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).[13]Amines can degrade certain glove materials. Always inspect gloves for tears or pinholes before use.[5][13] For prolonged contact, double-gloving is recommended. Remove gloves using the proper technique to avoid contaminating your skin.[5]
Body Protection A fully buttoned, flame-resistant or 100% cotton lab coat. A chemical-resistant apron may be used for additional protection during large-scale operations.[13]Provides a removable barrier to protect skin and personal clothing from splashes and spills.[14]
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills. Perforated shoes or sandals are strictly forbidden in the laboratory.[13]

Standard Operating Protocols: From Benchtop to Disposal

The following protocols are designed as self-validating systems, incorporating checks and decision points to ensure safety and experimental success.

Protocol: Weighing and Dispensing
  • Preparation: Don all required PPE as specified in section 2.3. Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.

  • Dispensing: Using a clean spatula or pipette, carefully transfer the desired amount of 1-(Oxetan-3-YL)piperazine to the weigh boat. Perform this action slowly to minimize the risk of splashes or creating aerosols.

  • Closure: Immediately and securely cap the source container.[14][15]

  • Cleanup: Wipe the spatula/pipette tip with a solvent-dampened cloth (e.g., isopropanol) and dispose of the cloth in the designated solid chemical waste container.

  • Transport: If the weighed material needs to be moved, place it in a secondary container (e.g., a beaker) for transport within the laboratory.

Protocol: Solution Preparation
  • Preparation: Perform all steps inside a chemical fume hood.

  • Vessel Setup: Place a clean, appropriately sized flask or beaker containing a magnetic stir bar on a stir plate.

  • Solvent Addition: Add the desired volume of solvent to the vessel.

  • Solute Addition: Carefully add the pre-weighed 1-(Oxetan-3-YL)piperazine to the solvent.

  • Mixing: Begin stirring. If necessary, gently warm the solution to aid dissolution, but be mindful of the solvent's flash point and avoid boiling.

  • Observation: Observe the solution to ensure the compound has fully dissolved before proceeding with its use in a reaction.

  • Storage: If the solution is to be stored, transfer it to a clearly labeled, sealed container. The label must include the compound name, concentration, solvent, and date of preparation.

Protocol: Chemical Spill Management

A prompt and correct response to a chemical spill is critical to mitigating its impact.[11]

Spill_Response_Workflow A Spill Occurs B Alert Personnel & Assess Risk Is the spill major or minor? A->B C Major Spill (Large volume, rapid spread, highly hazardous) B->C Major D Minor Spill (Small, contained, manageable by lab personnel) B->D Minor E Evacuate Area Call Emergency Services C->E F Don Appropriate PPE D->F G Contain the Spill Use absorbent material (vermiculite, clay) to create a dike. F->G H Absorb the Spill Work from outside in. G->H I Collect & Containerize Waste Scoop absorbent into a labeled hazardous waste container. H->I J Decontaminate Area Wash with soap and water. I->J K Dispose of Waste & Restock Kit J->K

Diagram 2: Chemical Spill Response Workflow.

Minor Spill Cleanup Steps:

  • Alert & Assess: Immediately alert others in the lab.[16][17] Quickly assess the spill size and potential for exposure.

  • Control & Contain: If safe to do so, stop the source of the spill. Create a dike around the spill using an inert absorbent material like vermiculite, clay, or fine sand to prevent it from spreading.[16][18]

  • Absorb: Apply the absorbent material over the spill, working from the outside edges inward.[19]

  • Collect: Once the liquid is fully absorbed, carefully scoop the material into a designated, labeled hazardous waste container.[5][17]

  • Decontaminate: Clean the spill surface with soap and water.[16][17] Collect the cleaning materials and place them in the hazardous waste container.

  • Dispose: Seal the waste container and dispose of it according to your institution's hazardous waste management guidelines.[20]

  • Report: Report the incident to your laboratory supervisor or safety officer.

Storage, Stability, and Disposal

  • Storage: Store 1-(Oxetan-3-YL)piperazine in a tightly sealed container in a refrigerator (2-8 °C) as recommended. Store it away from incompatible materials such as strong acids and oxidizing agents.[4][14] The storage area should be cool, dry, and well-ventilated.[15]

  • Stability: The compound is generally stable under recommended storage conditions.[5] The oxetane ring, while strained, is significantly more stable to a range of pH conditions than epoxides.[2] However, avoid strong acidic conditions which could promote ring-opening.

  • Disposal: All waste containing 1-(Oxetan-3-YL)piperazine, including empty containers, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.[20] Dispose of contents and containers in accordance with all local, state, and federal regulations through your institution's environmental health and safety office.[15][20]

Conclusion

1-(Oxetan-3-YL)piperazine is a valuable building block in modern drug discovery, but its effective use is inextricably linked to its safe handling. By moving beyond mere compliance and embracing a culture of safety built on a scientific understanding of the compound's properties, researchers can protect themselves and their colleagues while ensuring the integrity and success of their scientific endeavors. A proactive, informed approach, as outlined in this guide, is the hallmark of scientific excellence.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
  • 1-(Oxetan-3-yl)piperazine - Safety Data Sheet. (2025). ChemicalBook.
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  • 1-(Oxetan-3-yl)piperazine | 1254115-23-5. (n.d.). Sigma-Aldrich.
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Methodological & Application

Application Notes and Protocols for the Scale-up Synthesis of 1-(Oxetan-3-YL)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Oxetane-Piperazine Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. Among these, the 1-(oxetan-3-yl)piperazine moiety has emerged as a critical building block in the design of new therapeutic agents. The piperazine ring is a well-established "privileged scaffold" due to its prevalence in numerous FDA-approved drugs, offering a versatile handle for modulating solubility, basicity, and receptor interactions.[1][2] When combined with the oxetane ring, a small, polar, and three-dimensional motif, the resulting structure can significantly enhance metabolic stability, aqueous solubility, and lipophilicity, while also serving as a valuable isostere for carbonyl groups. This unique combination of properties makes 1-(oxetan-3-yl)piperazine a highly sought-after intermediate in the development of drugs targeting a wide range of diseases.

However, the transition from laboratory-scale synthesis to large-scale production of this valuable building block presents a unique set of challenges. These include the selection of a cost-effective and scalable synthetic route, optimization of reaction conditions to ensure high yield and purity, and the implementation of robust safety protocols. This application note provides a comprehensive guide to the scale-up synthesis of 1-(oxetan-3-yl)piperazine, detailing two viable synthetic routes, complete with step-by-step protocols, process considerations, and safety guidelines to facilitate a seamless transition from the bench to manufacturing.

Comparative Analysis of Scalable Synthetic Routes

Two primary synthetic strategies have been identified as the most promising for the large-scale production of 1-(oxetan-3-yl)piperazine. The choice between these routes will depend on factors such as the availability and cost of starting materials, equipment capabilities, and desired purity profile of the final product.

Route A: Reductive Amination of Oxetan-3-one with Piperazine

This one-pot approach is the most direct and atom-economical route. It involves the reaction of oxetan-3-one with an excess of piperazine, followed by in-situ reduction of the resulting hemiaminal/enamine intermediate with a suitable reducing agent.

Route B: Two-Step Synthesis via Nucleophilic Substitution and Deprotection

This route involves the initial protection of one of the nitrogen atoms of piperazine, typically with a tert-butyloxycarbonyl (Boc) group, followed by nucleophilic substitution with an activated oxetane precursor, and subsequent deprotection of the Boc group to yield the final product.

FeatureRoute A: Reductive AminationRoute B: Nucleophilic Substitution & Deprotection
Number of Steps 1 (One-pot)2
Key Transformation Reductive AminationNucleophilic Substitution, Deprotection
Starting Materials Oxetan-3-one, PiperazineN-Boc-piperazine, 3-Halo- or 3-Sulfonyloxy-oxetane
Potential Advantages - High atom economy- Fewer unit operations- Potentially lower cost- Milder reaction conditions for the coupling step- Avoids handling of potentially unstable oxetan-3-one under harsh reducing conditions
Potential Challenges - Control of exotherm during reduction- Potential for over-alkylation of piperazine- Requires careful control of stoichiometry- Additional protection/deprotection steps increase cost and waste- Requires synthesis of activated oxetane precursor

Visualizing the Synthetic Pathways

Synthetic Routes cluster_A Route A: Reductive Amination cluster_B Route B: Nucleophilic Substitution & Deprotection O3 Oxetan-3-one RA_step Reductive Amination (e.g., NaBH(OAc)₃) O3->RA_step Pip Piperazine Pip->RA_step Product_A 1-(Oxetan-3-YL)piperazine RA_step->Product_A BocPip N-Boc-piperazine NS_step Nucleophilic Substitution BocPip->NS_step Ox_X 3-X-oxetane (X = Br, OMs) Ox_X->NS_step Intermediate N-Boc-1-(Oxetan-3-YL)piperazine NS_step->Intermediate Deprotect_step Deprotection (e.g., HCl) Intermediate->Deprotect_step Product_B 1-(Oxetan-3-YL)piperazine Deprotect_step->Product_B

Caption: Comparison of the two primary synthetic routes for 1-(Oxetan-3-YL)piperazine.

Detailed Protocol: Route A - Reductive Amination

This protocol is designed for a nominal 1 kg scale production of 1-(Oxetan-3-YL)piperazine.

Materials and Equipment
  • Reactors: 20 L glass-lined or stainless steel reactor equipped with mechanical stirring, temperature control (heating/cooling jacket), a dropping funnel, and a nitrogen inlet/outlet.

  • Reagents:

    • Oxetan-3-one (CAS: 6704-31-0)

    • Piperazine (anhydrous, CAS: 110-85-0)

    • Sodium triacetoxyborohydride (STAB, CAS: 56553-60-7)

    • Dichloromethane (DCM, anhydrous)

    • Sodium hydroxide (NaOH)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Personal Protective Equipment (PPE): Standard laboratory PPE including safety glasses, lab coat, and chemical-resistant gloves.

Safety Precautions
  • Oxetan-3-one: Flammable liquid and vapor. Handle in a well-ventilated area, away from ignition sources.

  • Piperazine: Corrosive and can cause severe skin burns and eye damage. Handle in a fume hood and wear appropriate PPE.

  • Sodium triacetoxyborohydride: Reacts with water to produce flammable hydrogen gas. Handle in a dry, inert atmosphere.

  • Dichloromethane: Volatile and a suspected carcinogen. Use only in a well-ventilated area or fume hood.

Step-by-Step Protocol

Reductive_Amination_Workflow start Start charge_reactor Charge Reactor with Piperazine and DCM start->charge_reactor cool_reactor Cool to 0-5 °C charge_reactor->cool_reactor add_oxetone Slowly Add Oxetan-3-one cool_reactor->add_oxetone stir_1 Stir for 30 min add_oxetone->stir_1 add_stab Portion-wise Addition of STAB stir_1->add_stab warm_rt Warm to Room Temperature add_stab->warm_rt stir_2 Stir for 12-16 h warm_rt->stir_2 quench Quench with NaOH Solution stir_2->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purify by Vacuum Distillation filter_concentrate->purify end Final Product purify->end

Caption: Workflow for the reductive amination synthesis of 1-(Oxetan-3-YL)piperazine.

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging Reactants: Charge the reactor with anhydrous piperazine (3.6 kg, 41.8 mol, 5.0 eq.) and anhydrous dichloromethane (10 L). Stir to dissolve.

  • Cooling: Cool the solution to 0-5 °C using a cooling jacket.

  • Addition of Oxetan-3-one: Slowly add a solution of oxetan-3-one (0.6 kg, 8.3 mol, 1.0 eq.) in anhydrous dichloromethane (2 L) via a dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Initial Stirring: Stir the reaction mixture at 0-5 °C for 30 minutes.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (2.5 kg, 11.8 mol, 1.4 eq.) in portions over 2-3 hours. Maintain the internal temperature below 15 °C. Note: The addition is exothermic and may cause gas evolution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by GC-MS or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of 2 M aqueous sodium hydroxide solution (8 L) while maintaining the temperature below 25 °C.

  • Work-up:

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 3 L).

    • Combine the organic layers and wash with brine (5 L).

    • Dry the organic layer over anhydrous sodium sulfate (0.5 kg).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation to yield 1-(oxetan-3-yl)piperazine as a colorless to pale yellow oil.

In-Process Controls and Expected Results
ParameterMethodSpecification
Reaction Completion GC-MS / LC-MSOxetan-3-one < 1%
Purity (crude) GC-MS> 90%
Purity (distilled) GC-MS> 98%
Expected Yield -70-85%

Detailed Protocol: Route B - Nucleophilic Substitution and Deprotection

This protocol is also designed for a nominal 1 kg scale production of the final product.

Materials and Equipment
  • Reactors: As described for Route A.

  • Reagents:

    • N-Boc-piperazine (CAS: 57260-71-6)

    • 3-Bromooxetane (or 3-methanesulfonyloxy-oxetane)

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetonitrile (ACN)

    • Hydrochloric acid (HCl) in isopropanol (IPA)

    • Ethyl acetate (EtOAc)

    • Sodium hydroxide (NaOH)

  • PPE: As described for Route A.

Safety Precautions
  • N-Boc-piperazine: Handle with standard laboratory precautions.

  • 3-Bromooxetane: Alkylating agent, handle with care in a fume hood.

  • Hydrochloric acid: Corrosive, handle with appropriate PPE.

Step-by-Step Protocol

Two_Step_Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Deprotection start_1 Start charge_1 Charge Reactor with N-Boc-piperazine, K₂CO₃, ACN start_1->charge_1 heat_1 Heat to 60-70 °C charge_1->heat_1 add_bromo Slowly Add 3-Bromooxetane heat_1->add_bromo reflux Reflux for 8-12 h add_bromo->reflux cool_filter Cool and Filter reflux->cool_filter concentrate_1 Concentrate Filtrate cool_filter->concentrate_1 intermediate Crude Intermediate concentrate_1->intermediate dissolve_intermediate Dissolve Crude Intermediate in IPA intermediate->dissolve_intermediate cool_2 Cool to 0-5 °C dissolve_intermediate->cool_2 add_hcl Slowly Add HCl/IPA cool_2->add_hcl stir_deprotect Stir for 2-4 h add_hcl->stir_deprotect filter_hcl_salt Filter HCl Salt stir_deprotect->filter_hcl_salt neutralize Neutralize with NaOH filter_hcl_salt->neutralize extract_2 Extract with DCM neutralize->extract_2 dry_concentrate_2 Dry and Concentrate extract_2->dry_concentrate_2 purify_2 Purify by Vacuum Distillation dry_concentrate_2->purify_2 end_2 Final Product purify_2->end_2

Caption: Workflow for the two-step synthesis of 1-(Oxetan-3-YL)piperazine.

Step 1: Synthesis of N-Boc-1-(Oxetan-3-YL)piperazine

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging Reactants: Charge the reactor with N-Boc-piperazine (1.3 kg, 7.0 mol, 1.0 eq.), anhydrous potassium carbonate (1.45 kg, 10.5 mol, 1.5 eq.), and acetonitrile (10 L).

  • Heating: Heat the suspension to 60-70 °C with stirring.

  • Addition of 3-Bromooxetane: Slowly add 3-bromooxetane (1.0 kg, 7.4 mol, 1.05 eq.) over 1-2 hours.

  • Reaction: Maintain the reaction mixture at reflux (around 80-82 °C) for 8-12 hours. Monitor the reaction progress by LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with acetonitrile (2 L).

    • Concentrate the combined filtrates under reduced pressure to obtain the crude N-Boc-1-(oxetan-3-yl)piperazine.

Step 2: Deprotection of N-Boc-1-(Oxetan-3-YL)piperazine

  • Dissolution: Dissolve the crude intermediate from Step 1 in isopropanol (5 L).

  • Cooling: Cool the solution to 0-5 °C.

  • Acidification: Slowly add a 5-6 M solution of HCl in isopropanol (3 L) while maintaining the temperature below 15 °C.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. A precipitate of the hydrochloride salt should form.

  • Isolation of Salt: Filter the suspension and wash the solid with cold isopropanol (2 L) to obtain the hydrochloride salt of the product.

  • Neutralization and Extraction:

    • Suspend the hydrochloride salt in a mixture of water (5 L) and dichloromethane (5 L).

    • Cool to 10-15 °C and slowly add 50% aqueous sodium hydroxide until the pH is >12.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 3 L).

  • Final Isolation and Purification:

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

In-Process Controls and Expected Results
ParameterMethodSpecification
Step 1 Completion LC-MSN-Boc-piperazine < 2%
Step 2 Completion LC-MSN-Boc intermediate < 1%
Purity (distilled) GC-MS> 98%
Overall Yield -65-80%

Conclusion and Recommendations

Both presented routes offer viable and scalable methods for the synthesis of 1-(oxetan-3-yl)piperazine.

  • Route A (Reductive Amination) is the more convergent and potentially more cost-effective option for large-scale manufacturing due to its one-pot nature. However, it requires careful control of the reaction exotherm and stoichiometry to minimize side-product formation.

  • Route B (Nucleophilic Substitution and Deprotection) provides a more controlled, albeit longer, synthetic pathway. This route may be preferable if the starting materials are readily available at a competitive price or if precise control over the reaction is a primary concern.

The ultimate choice of synthetic route will depend on a thorough process hazard analysis, cost analysis of raw materials, and the specific capabilities of the manufacturing facility. It is recommended that both routes be evaluated at a pilot scale to determine the most robust and economical process for the specific needs of the project.

References

  • Synthesis of 1,3-oxazines based on piperazine. ScienceDirect.
  • Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics. PMC - NIH.
  • CN108033931B - Synthesis method of N-Boc piperazine.
  • Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. PMC - NIH.
  • Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan.
  • 1-BOC-Piperazine synthesis. chemicalbook.
  • Synthesis of Oxetan-3-Ols: Overcoming Challenges of the Scaled-Up Additions of Organometallic Compounds to Oxetanone.
  • Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing.
  • Study on Synthesis Of Oxetan-3-ol.
  • US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
  • 1-(Oxetan-3-yl)piperazine | C7H14N2O | CID 57416287. PubChem.
  • 1-(Oxetan-3-yl)piperazine 97% | CAS: 1254115-23-5. AChemBlock.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Oxetan-3-one. Apollo Scientific.
  • US2919275A - Purification of piperazine.
  • Amine synthesis by reductive amination (reductive alkyl
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Oxetanes in Drug Discovery Campaigns. Semantic Scholar.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing).
  • WO1997010222A1 - Method for preparing piperazines.
  • SAFETY D
  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH.
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Chemical Space Explor
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Taylor & Francis.
  • Strategies for Selective Reductive Amination in Organic Synthesis and C
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI.
  • New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine.
  • Oxetan-3-ol SDS, 7748-36-9 Safety D
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
  • SAFETY D
  • 1254115-23-5|1-(Oxetan-3-yl)piperazine|BLD Pharm.

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Application Note: Reductive Amination Protocols for 1-(Oxetan-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This guide details the synthetic protocols for the reductive amination of 1-(oxetan-3-yl)piperazine , a critical building block in medicinal chemistry.[1] The oxetane ring acts as a metabolic "magic methyl" and carbonyl bioisostere, improving solubility and metabolic stability. However, its significant ring strain (~106 kJ/mol) renders it susceptible to acid-catalyzed ring opening.

The Directive: This protocol prioritizes chemoselectivity and ring preservation . Unlike standard aliphatic amines, 1-(oxetan-3-yl)piperazine requires strictly controlled pH conditions (4.5–6.0) during iminium formation to prevent oxetane decomposition.[2]

Chemical Compatibility & Mechanistic Insights

The Oxetane Stability Paradox

The oxetane oxygen is weakly basic (


 for the conjugate acid). Under strongly acidic conditions (pH < 3) or in the presence of strong Lewis acids (e.g., 

,

), the oxygen protonates/coordinates, activating the C-O bond for nucleophilic attack (ring opening).

However, reductive amination requires acid catalysis to generate the reactive iminium species.

  • Solution: Use Sodium Triacetoxyborohydride (STAB) .[1][3] It is less reducing than

    
     and tolerates weak acids.
    
  • Catalyst: Acetic acid (AcOH) is the catalyst of choice. It provides sufficient acidity to drive iminium formation without triggering oxetane ring scission.[2]

Reaction Mechanism

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion. The oxetane ring remains spectator if the internal pH is buffered.

ReactionMechanism Substrate 1-(Oxetan-3-yl)piperazine (Secondary Amine) Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal + Aldehyde Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Hemiaminal Iminium Iminium Ion (Reactive Species) Hemiaminal->Iminium - H2O (Acid Cat) Product N-Alkylated Product Iminium->Product Reduction (Fast) Acid AcOH (Cat.) pH 5-6 Acid->Hemiaminal STAB NaBH(OAc)3 Hydride Donor STAB->Iminium

Figure 1: Mechanistic pathway for the reductive amination of 1-(oxetan-3-yl)piperazine. The kinetic reduction of the iminium ion is faster than the reduction of the carbonyl, ensuring selectivity.

Experimental Protocols

Protocol A: Standard STAB Method (Recommended)

Applicability: Suitable for >90% of aldehydes and non-hindered ketones.[1] Rationale: 1,2-Dichloroethane (DCE) is the preferred solvent due to its ability to solubilize the STAB complex and facilitate iminium formation.

Materials:

  • 1-(Oxetan-3-yl)piperazine (1.0 equiv)[1][4]

  • Aldehyde/Ketone (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (glacial) (1.0 – 2.0 equiv)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or THF.[1][3]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 1-(oxetan-3-yl)piperazine  (1.0 mmol, 142 mg) in anhydrous DCE (5 mL, 0.2 M).
    
  • Carbonyl Addition: Add the aldehyde/ketone (1.1 mmol).

  • Acid Activation: Add Acetic Acid (1.0 mmol, 60

    
    L).
    
    • Note: If the substrate is a ketone, stir for 30–60 minutes at Room Temperature (RT) before adding the reducing agent to allow iminium equilibrium. For aldehydes, this is optional.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 mmol, 318 mg) portion-wise over 5 minutes.

    • Critical: Gas evolution (

      
      ) may occur. Ensure venting.
      
  • Reaction: Remove ice bath and stir at RT. Monitor by LCMS or TLC.

    • Time: Aldehydes: 1–4 hours.[1] Ketones: 4–16 hours.

  • Quench: Quench by slow addition of saturated aqueous

    
     (10 mL). Stir vigorously for 15 minutes to decompose borate complexes.
    
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with Brine. Dry over 
    
    
    
    , filter, and concentrate.
Protocol B: Borch Reduction (Alternative)

Applicability: For acid-sensitive aldehydes or when STAB fails to drive conversion.[1] Uses Sodium Cyanoborohydride (


).[1][2][5]
Safety Warning:  Generates HCN gas if acidified strongly. Use in a well-ventilated fume hood.

Step-by-Step Procedure:

  • Dissolve 1-(oxetan-3-yl)piperazine (1.0 mmol) and Aldehyde (1.0 mmol) in Methanol (MeOH, 5 mL).

  • Add Acetic Acid dropwise to adjust pH to ~6 (check with wet pH paper).

  • Add

    
      (1.2 mmol).
    
  • Stir at RT for 12–24 hours.

  • Workup: Concentrate MeOH. Dissolve residue in EtOAc, wash with saturated

    
     (to ensure basic pH and trap cyanide), then Brine.
    

Optimization & Troubleshooting

Decision Matrix for Condition Selection

Use the following logic to select the optimal protocol and avoid oxetane degradation.

DecisionTree Start Start: Select Carbonyl Type Carbonyl Type? Start->Type Aldehyde Aldehyde Type->Aldehyde Ketone Ketone Type->Ketone Solubility Soluble in DCE? Aldehyde->Solubility Sterics Sterically Hindered? Ketone->Sterics ProtoA Protocol A (STAB/DCE/AcOH) Solubility->ProtoA Yes ProtoB Protocol B (NaBH3CN/MeOH) Solubility->ProtoB No (Use MeOH) Sterics->ProtoA No TiMethod Ti(OiPr)4 Pre-complexation (Use Caution: 0°C only) Sterics->TiMethod Yes

Figure 2: Decision matrix for selecting reductive amination conditions based on substrate properties.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Iminium ion not forming.[1]Increase AcOH to 2.0 equiv. Add molecular sieves (4Å) to remove water (drives equilibrium).
Oxetane Ring Opening Acidity too high (pH < 4).[1]Reduce AcOH. Switch from DCE to THF (Lewis basicity of THF stabilizes protons). Do not use strong Lewis acids like

.[1]
Dialkylation Aldehyde is too reactive.[1]Use slow addition of the aldehyde to the amine/STAB mixture (Inverse Addition).
Product trapped in Boron complex Incomplete quench.[1]Use 1M NaOH or K-Na Tartrate (Rochelle's Salt) solution for quench instead of bicarbonate if emulsion persists.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][6][5][7] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[5] The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society.[5]

Sources

Advanced Protocol: Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors using 1-(Oxetan-3-yl)piperazine

[1]

Abstract & Application Context

This application note details the synthetic integration of 1-(oxetan-3-yl)piperazine into kinase inhibitor scaffolds, specifically targeting Bruton’s Tyrosine Kinase (BTK).[1] While first-generation BTK inhibitors (e.g., Ibrutinib) relied on covalent bonding to Cys481 via acrylamide warheads, the emergence of resistance mutations (C481S) necessitated non-covalent, reversible inhibitors .

The 1-(oxetan-3-yl)piperazine moiety is a critical pharmacophore in this next-generation class, most notably exemplified by Fenebrutinib (GDC-0853) .[1] The oxetane ring functions as a metabolic surrogate for gem-dimethyl groups, lowering lipophilicity (LogD) and improving solubility while maintaining metabolic stability—a crucial advantage over traditional morpholine or N-methyl piperazine analogs.[1]

Biological & Chemical Rationale[2][3][4][5][6][7][8][9]

The Target: BTK Signaling Pathway

BTK is a cytoplasmic tyrosine kinase crucial for B-cell receptor (BCR) signaling.[1][2] Inhibition of BTK blocks downstream activation of NF-κB and MAP kinases, preventing B-cell proliferation in malignancies like CLL and MCL.[1]

BCR_SignalingAntigenAntigen BindingBCRBCR ComplexAntigen->BCRSYKSYK / LYNBCR->SYKBTKBTK (Target)SYK->BTKPhosphorylationPLCg2PLCγ2BTK->PLCg2ActivationCalciumCa2+ Flux / NF-κBPLCg2->CalciumProliferationB-Cell ProliferationCalcium->ProliferationInhibitorOxetane-PiperazineInhibitor (e.g., Fenebrutinib)Inhibitor->BTKReversible Binding(K_d < 10 nM)

Figure 1: BCR signaling cascade illustrating the intervention point of non-covalent BTK inhibitors.

The Reagent: 1-(Oxetan-3-yl)piperazine

The oxetane ring is a four-membered ether.[1] In medicinal chemistry, it is prized for:

  • Dipole Moment: High polarity due to ring strain and oxygen lone pairs.

  • Metabolic Stability: Unlike open-chain ethers, the 3-substituted oxetane is relatively resistant to oxidative metabolism (CYP450).[1]

  • Basicity Modulation: It lowers the pKa of the adjacent piperazine nitrogen (approx. 1-2 units lower than N-methyl), improving oral bioavailability.[1]

Synthetic Strategy

The incorporation of 1-(oxetan-3-yl)piperazine is generally achieved via two routes:

  • Route A (Modular): Pre-formation of the reagent followed by SNAr or Buchwald-Hartwig coupling to the heteroaryl core.

  • Route B (Convergent): Reductive amination of oxetan-3-one directly onto a piperazine-functionalized core.[1]

This guide focuses on Route A , as it provides a versatile "building block" approach applicable to various scaffolds.

Synthesis_Workflowcluster_0Step 1: Reductive Aminationcluster_1Step 2: Coupling (SNAr)OxetanoneOxetan-3-oneReagent1-(Oxetan-3-yl)piperazineOxetanone->Reagent+ NaBH(OAc)3DCM, RTPiperazinePiperazine / N-Boc-PiperazinePiperazine->ReagentCoreHeteroaryl Halide(e.g., Chloropyridine)FinalBTK InhibitorCore->FinalReagent->Final+ CoreDIPEA, DMSO, 100°C

Figure 2: Modular synthetic workflow for installing the oxetane-piperazine tail.

Experimental Protocols

Protocol A: Preparation of 1-(Oxetan-3-yl)piperazine

Rationale: Direct alkylation of piperazine with oxetane halides is slow and prone to ring opening. Reductive amination using oxetan-3-one is the industry standard for high yield and mild conditions.[1]

Materials:

  • Piperazine (anhydrous)[1]

  • Oxetan-3-one[1][2]

  • Sodium triacetoxyborohydride (NaBH(OAc)3)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

  • Acetic Acid (catalytic)[1]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve Piperazine (1.0 equiv) in anhydrous DCM (0.2 M concentration).

    • Note: If using mono-N-Boc-piperazine to prevent bis-alkylation, a deprotection step (TFA/DCM) will be required post-amination.[1] For Fenebrutinib-like synthesis, 2-methylpiperazine is often used.[1]

  • Activation: Add Oxetan-3-one (1.1 equiv). If the reaction is slow, add acetic acid (1-2 drops) to catalyze iminium ion formation. Stir for 30 minutes at Room Temperature (RT).

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)3 (1.5 equiv) portion-wise over 15 minutes.

    • Caution: Gas evolution (H2) may occur.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Look for M+1 = 143.1 for unsubstituted piperazine).[1]

  • Quench: Quench with saturated aqueous NaHCO3.

  • Extraction: Extract the aqueous layer with DCM (3x).

    • Critical: Oxetanes are water-soluble.[1] Do not wash excessively. Salting out the aqueous layer with NaCl can improve recovery.

  • Purification: Dry organic layers over Na2SO4, filter, and concentrate. Purify via flash chromatography (DCM/MeOH/NH3).

Protocol B: Coupling to Kinase Core (S_NAr Method)

Context: This step couples the secondary amine of the piperazine to an electrophilic aromatic core (e.g., 2-chloropyridine or 4-chloropyrimidine), a common motif in BTK inhibitors like Fenebrutinib.

Materials:

  • Heteroaryl Chloride core (e.g., 6-amino-2-chloropyridine derivative)[1]

  • 1-(Oxetan-3-yl)piperazine (from Protocol A)[1][2]

  • DIPEA (N,N-Diisopropylethylamine)[1]

  • DMSO or NMP (Polar aprotic solvents are required for S_NAr)[1]

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the Heteroaryl Chloride (1.0 equiv) and 1-(Oxetan-3-yl)piperazine (1.2 equiv).

  • Solvent: Add DMSO (concentration ~0.5 M).

  • Base: Add DIPEA (3.0 equiv).

  • Heating: Heat the reaction to 100–120°C.

    • Note: S_NAr on electron-rich pyridines (like those in Fenebrutinib) is sluggish.[1] If conversion is low after 12h, Buchwald-Hartwig conditions (Pd2(dba)3, BINAP, Cs2CO3, Dioxane, 100°C) are the preferred alternative [1].

  • Workup: Cool to RT. Dilute with water/brine and extract with EtOAc.[3]

  • Validation: Verify product by 1H NMR. The oxetane protons typically appear as a multiplet around 4.5–4.8 ppm and 4.4–4.6 ppm (4H total).

Data Analysis & Quality Control

Key Physicochemical Parameters

The following table highlights why this synthesis is preferred over alkyl-piperazines.

ParameterN-Methyl Piperazine1-(Oxetan-3-yl)piperazineBenefit of Oxetane
LogD (pH 7.4) ~1.5 (Variable)~0.5 - 0.8Improved Solubility
pKa (Basic N) ~7.8~6.2Better Permeability
Metabolic Liability N-Dealkylation (High)Ring Opening (Low)Extended Half-life
H-Bond Acceptors 23New binding vectors
Troubleshooting Guide
IssueProbable CauseSolution
Oxetane Ring Opening Acidic workup or reagents.[1][4][5]NEVER use strong HCl or H2SO4. Use mild acids (citric acid) if necessary, or stick to basic workups.
Bis-alkylation (Protocol A) Excess oxetanone/hydride.[1]Use N-Boc-piperazine, then deprotect with TFA (briefly) or HCl/Dioxane (controlled).[1]
Low Yield (Protocol B) Deactivated electrophile.Switch from S_NAr to Pd-catalyzed Buchwald-Hartwig coupling.

References

  • Crawford, J. J., et al. (2018).[6][7] Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton’s Tyrosine Kinase Inhibitor in Early Clinical Development.[6][7][8] Journal of Medicinal Chemistry, 61(6), 2227–2245.[6][7] [1]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[5][9] Angewandte Chemie International Edition, 49(48), 8993–8995. [1]

  • Genentech, Inc. (2016). Patent WO2016105523: Bruton's Tyrosine Kinase Inhibitors. (Describes the large-scale process chemistry for Fenebrutinib).

Application Note: A Multi-Platform Approach to the Comprehensive Characterization of 1-(Oxetan-3-YL)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Importance of Oxetane-Substituted Scaffolds

In modern medicinal chemistry, the pursuit of novel molecular scaffolds with improved physicochemical and pharmacological properties is relentless. 1-(Oxetan-3-YL)piperazine is a heterocyclic compound that embodies this effort, merging two structures of significant pharmaceutical interest: the piperazine ring and the oxetane moiety.

The piperazine ring is a ubiquitous scaffold found in numerous approved drugs, valued for its ability to confer aqueous solubility and engage in key biological interactions.[1][2] The oxetane ring, a four-membered cyclic ether, has gained prominence as a versatile functional group in drug design.[3][4][5] Its incorporation can lead to significant improvements in metabolic stability, aqueous solubility, and lipophilicity, while also acting as a bioisostere for less favorable groups like gem-dimethyl or carbonyls.[5][6] The unique strained structure of the oxetane ring also makes it a potent hydrogen-bond acceptor, a critical feature for molecular recognition at biological targets.[4]

Given its potential as a building block in drug discovery, the unambiguous characterization of 1-(Oxetan-3-YL)piperazine is of paramount importance. Ensuring its structural integrity, purity, and stability is a prerequisite for its use in synthesis, screening, and developmental pipelines. This application note provides a detailed, multi-technique guide for researchers, scientists, and drug development professionals, outlining robust protocols for the comprehensive analytical characterization of this compound. We will delve into the causality behind experimental choices, providing not just methods, but a validated analytical strategy.

Strategic Analytical Workflow: From Structure to Purity

A comprehensive characterization relies on the orthogonal application of multiple analytical techniques. Each method provides a unique piece of the puzzle, and their combined data builds a complete and trustworthy profile of the molecule. Our recommended workflow prioritizes structural confirmation followed by rigorous purity assessment.

G cluster_2 Phase 3: Final Characterization NMR NMR Spectroscopy (¹H, ¹³C) Confirms covalent structure & connectivity HPLC HPLC Analysis Assesses purity & quantifies impurities Report Comprehensive Data Report Consolidated certificate of analysis NMR->Report MS Mass Spectrometry (LC-MS) Confirms molecular weight & formula MS->Report HPLC->Report GCMS GC-MS (Optional) Identifies volatile impurities GCMS->Report G Sample Sample Solution (~100 µg/mL in MeOH) HPLC HPLC System (C18 Column, Gradient Elution) Sample->HPLC Inject ESI Electrospray Ionization (Positive Mode) HPLC->ESI Eluent MS Mass Analyzer (TOF or Orbitrap) ESI->MS Ions Detector Detector MS->Detector Data Data System (TIC & Mass Spectrum) Detector->Data G cluster_A Method A: Derivatization cluster_B Method B: Direct Detection SampleA Sample Deriv Add NBD-Cl Heat 60°C SampleA->Deriv HPLCA HPLC-UV (C18 Column) Deriv->HPLCA Result Purity Data HPLCA->Result SampleB Sample HPLCB HPLC-CAD (HILIC Column) SampleB->HPLCB HPLCB->Result

Sources

Application Note: Physicochemical & ADME Profiling of 1-(Oxetan-3-yl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

The 1-(Oxetan-3-yl)piperazine scaffold represents a high-value structural motif in modern medicinal chemistry, specifically designed to address the "lipophilicity-solubility" paradox.

Historically, the piperazine ring is a privileged pharmacophore found in numerous GPCR and kinase inhibitors. However, N-alkylation of piperazines often leads to high basicity (pKa ~9-10) and increased lipophilicity (LogP), resulting in poor bioavailability, phospholipidosis risks, and hERG channel inhibition.

The Oxetane Switch —replacing a gem-dimethyl group or a standard alkyl chain with an oxetane ring—offers a solution validated by the foundational work of the Carreira group (ETH Zürich) and Roche.

Key Mechanistic Advantages[1]
  • pKa Modulation: The electronegative oxygen in the oxetane ring exerts a strong inductive electron-withdrawing effect (

    
    ) on the proximal piperazine nitrogen. This typically lowers the pKa of the amine by 2–3 units  (from ~9.8 to ~6.4–7.2), reducing lysosomal trapping and improving passive permeability.
    
  • Metabolic Blocking: The oxetane ring acts as a bioisostere for the gem-dimethyl group but without the metabolic liability of methyl oxidation.[1]

  • Solubility Enhancement: The high polarity and reduced lipophilicity of the oxetane ring significantly enhance aqueous solubility compared to carbocyclic analogs.[2]

This guide details the specific in vitro assays required to validate these advantages in your derivative library.

Experimental Workflow Logic

The following cascade is designed to filter derivatives early based on the specific liabilities and advantages of the oxetane scaffold.

ADME_Cascade Start Library Synthesis (Oxetane-Piperazine Derivatives) Step1 1. pKa & LogD Determination (Confirm Basicity Drop) Start->Step1 Step2 2. Kinetic Solubility (pH 7.4) Step1->Step2 Step3 3. Acid Stability Challenge (Critical: pH 1.2 vs pH 7.4) Step2->Step3 If Soluble Step4 4. Metabolic Stability (Microsomal Clearance) Step3->Step4 If Stable Decision Go/No-Go Decision Step4->Decision

Figure 1: Recommended screening cascade. Note the prioritization of Acid Stability (Step 3) due to the theoretical risk of oxetane ring opening under gastric conditions.

Protocol A: Comparative pKa and LogD Determination

Objective: To quantify the "Oxetane Effect" on basicity and lipophilicity relative to a gem-dimethyl or N-isopropyl control.

Methodological Insight

Standard potentiometric titration may fail if the compound has low solubility. We recommend a spectrophotometric gradient titration or capillary electrophoresis (CE) method.

Protocol Steps
  • Preparation: Prepare 10 mM DMSO stock solutions of the 1-(oxetan-3-yl)piperazine derivative and its carbon-analog (e.g., N-isopropyl piperazine derivative).

  • Buffer System: Use a "Universal Buffer" (citrate-phosphate-borate) covering pH 2.0 to 12.0.

  • Measurement (UV-Metric):

    • Dilute stock to 50 µM in the assay buffer containing 0.1 M KCl (ionic strength control).

    • Titrate from pH 2 to 12 while monitoring UV absorbance (200–400 nm).

    • The oxetane-proximal nitrogen will show a spectral shift upon deprotonation.

  • Data Analysis: Fit the inflection point of the absorbance vs. pH curve to the Henderson-Hasselbalch equation.

Expected Result:

Scaffold Typical pKa (Piperazine N) LogD (pH 7.4)
N-Isopropyl Piperazine 9.5 – 9.8 High

| 1-(Oxetan-3-yl) Piperazine | 6.2 – 7.0 | Low (Improved) |

Protocol B: Acid Stability Challenge (Critical Safety Assay)

Objective: While 3,3-disubstituted oxetanes are robust, 3-monosubstituted oxetanes (like the 1-(oxetan-3-yl)piperazine core) can be susceptible to ring opening in simulated gastric fluid (pH ~1.2), especially if intramolecular nucleophiles are present.

Reagents
  • SGF (Simulated Gastric Fluid): 0.1 N HCl, pH 1.2.

  • SIF (Simulated Intestinal Fluid): Phosphate buffer, pH 6.8.

  • Internal Standard: Tolbutamide or Warfarin (1 µM).

Step-by-Step Protocol
  • Incubation:

    • Spike test compound (1 µM final) into pre-warmed (37°C) SGF and SIF in separate vials.

    • Caution: Do not use methanol as a co-solvent if possible, as it can act as a nucleophile if the ring opens. Use Acetonitrile (ACN) < 1%.

  • Time Points: Sample at

    
     minutes.
    
  • Quenching:

    • Aliquot 50 µL of reaction mixture into 200 µL of cold ACN (containing Internal Standard).

    • Note: For the SGF samples, neutralize immediately with ammonium bicarbonate to prevent ring opening during LC-MS injection.

  • Analysis (LC-MS/MS):

    • Monitor the parent ion

      
      .
      
    • Look for +18 Da adducts: A mass shift of +18 indicates hydrolysis (ring opening to the diol).

    • Look for +36 Da adducts: In HCl, ring opening can lead to chlorohydrin formation.

Acceptance Criteria: >85% parent remaining after 2 hours at pH 1.2.

Protocol C: Metabolic Stability (Microsomal Clearance)

Objective: Verify that the oxetane ring blocks metabolic degradation compared to alkyl chains.

Schematic Mechanism

The oxetane ring is sterically compact but metabolically inert compared to a methyl group (which is prone to CYP450 hydroxylation) or an ethyl group (prone to dealkylation).

Metabolism Substrate Piperazine Derivative CYP CYP450 Enzyme Substrate->CYP Path1 N-Alkyl Analog (Rapid N-Dealkylation) CYP->Path1 High Clearance Path2 Oxetane Analog (Metabolically Stable) CYP->Path2 Low Clearance

Figure 2: Metabolic fate comparison.

Protocol Steps
  • System: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).

  • Reaction Mix:

    • Phosphate Buffer (100 mM, pH 7.4).

    • Test Compound (1 µM).

    • MgCl2 (3 mM).

  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH final).

  • Sampling:

    • Incubate at 37°C with shaking.

    • Withdraw aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quench: Add to 3 volumes of ice-cold ACN containing internal standard. Centrifuge at 4000 rpm for 20 min.

  • Calculation:

    • Plot

      
       vs. time.
      
    • Slope

      
       gives 
      
      
      
      .
    • 
      .
      

References

  • Wuitschik, G., et al. (2010).[3] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.[3]

  • Bull, J. A., et al. (2016).[4] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(24), 15089–15152.

  • Müller, K., et al. (2009). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (Context on bioisosterism principles).

  • PubChem. (2023). 1-(Oxetan-3-yl)piperazine Compound Summary.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(Oxetan-3-YL)piperazine by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(Oxetan-3-YL)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the column chromatography of this polar, basic compound. As a Senior Application Scientist, my goal is to synthesize my expertise in purification sciences to offer you a self-validating and scientifically grounded protocol.

Understanding the Molecule: Physicochemical Properties

Before diving into the purification protocol, it is crucial to understand the physicochemical properties of 1-(Oxetan-3-YL)piperazine that influence its chromatographic behavior.

PropertyValueImplication for Chromatography
Molecular Formula C₇H₁₄N₂ORelatively small and polar molecule.
Molecular Weight 142.20 g/mol
Appearance Colorless to light yellow liquid[1][2]
Predicted pKa 9.03 ± 0.10[1]The piperazine moiety is basic, leading to strong interactions with the acidic silanol groups on standard silica gel. This can cause significant peak tailing and poor recovery.
Storage 2-8°C, protect from light[1][3]

Pre-Chromatography: Thin-Layer Chromatography (TLC) Analysis

A successful column purification begins with a well-developed TLC method. This will help you determine the optimal solvent system for your column.

Step-by-Step TLC Protocol
  • Prepare your TLC plate: Use a standard silica gel 60 F254 plate.

  • Spot your sample: Dissolve your crude 1-(Oxetan-3-YL)piperazine in a suitable solvent (e.g., dichloromethane or methanol) and spot it on the baseline of the TLC plate.

  • Develop the plate: Place the TLC plate in a developing chamber containing your chosen mobile phase.

  • Visualize the spots: 1-(Oxetan-3-YL)piperazine is not UV-active, so you will need to use a stain. A ninhydrin stain is effective for visualizing primary and secondary amines, and may give a response with your compound. A p-anisaldehyde stain is a good general-purpose alternative for nucleophiles.

Troubleshooting TLC

Q: My spot is stuck on the baseline.

A: This is expected with a non-polar eluent due to the high polarity and basicity of your compound. You need to increase the polarity of your mobile phase. Start with a mixture of dichloromethane (DCM) and methanol (MeOH). A good starting point is 95:5 DCM:MeOH.

Q: My spot is still streaking, even with a polar solvent system.

A: The streaking is likely due to the strong interaction between the basic piperazine nitrogen and the acidic silica gel. To counteract this, add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) is a common choice. Try a mobile phase of 95:5:0.5 DCM:MeOH:TEA. The TEA will compete with your compound for the acidic sites on the silica, leading to a more symmetrical spot.

Column Chromatography Protocol

This protocol is designed to provide a robust method for the purification of gram-scale quantities of 1-(Oxetan-3-YL)piperazine.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis TLC TLC Method Development (e.g., 95:5:0.5 DCM:MeOH:TEA) Slurry Prepare Silica Gel Slurry (with mobile phase) TLC->Slurry Column Pack the Column Slurry->Column Load Load Crude Sample Column->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions TLC Analysis of Fractions Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Characterize Characterize Pure Product (NMR, MS) Evaporate->Characterize

Caption: Workflow for the purification of 1-(Oxetan-3-YL)piperazine.

Step-by-Step Column Chromatography Protocol
  • Column Preparation:

    • Choose an appropriate size glass column. For 1 gram of crude material, a 40-60 mm diameter column is a good starting point.

    • Prepare a slurry of silica gel in your chosen mobile phase (e.g., 95:5:0.5 DCM:MeOH:TEA).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve your crude 1-(Oxetan-3-YL)piperazine in a minimal amount of the mobile phase.

    • Alternatively, for better resolution, you can "dry load" your sample. Dissolve the crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of your packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your mobile phase.

    • Collect fractions of a suitable volume (e.g., 20-25 mL for a 40 mm column).

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator. Be aware that triethylamine is volatile and should co-evaporate with the solvent.

Troubleshooting Guide & FAQs

Q: My compound is taking a very long time to elute, or it's not coming off the column at all.

A: This is a common issue with highly polar and basic compounds on silica gel.

  • Increase the polarity of your mobile phase: Gradually increase the percentage of methanol in your DCM:MeOH:TEA mixture. For example, you can switch to a 90:10:0.5 mixture.

  • Increase the amount of TEA: A higher concentration of triethylamine (e.g., up to 1-2%) can further help in deactivating the silica gel and eluting your compound.

Q: I'm seeing significant peak tailing in my fractions.

A: This is a classic sign of strong interaction with the stationary phase.

  • Ensure your silica is well-deactivated: Pre-washing the column with a solution of your mobile phase containing TEA before loading your sample can help.

  • Consider an alternative stationary phase: Alumina (basic or neutral) can be a good alternative to silica for the purification of amines[4]. Amine-functionalized silica is another excellent option that minimizes the need for mobile phase modifiers[5].

Q: How do I remove residual triethylamine from my final product?

A: While most of the TEA should be removed during rotary evaporation, trace amounts may remain.

  • Azeotropic removal: Dissolving the product in a solvent like toluene and re-evaporating can help remove residual TEA.

  • Aqueous wash: If your product is sufficiently soluble in an organic solvent and insoluble in water, you can perform a liquid-liquid extraction with a dilute aqueous acid (e.g., 1M HCl) to protonate and remove the TEA. However, be cautious as this may also protonate your product and pull it into the aqueous layer. A bicarb wash can also be effective in removing triethylammonium salts.

Q: What are the likely impurities I need to separate?

A: In a typical synthesis of 1-(Oxetan-3-YL)piperazine, you might encounter:

  • Unreacted piperazine: This is a common impurity if an excess of the starting amine is not used.

  • Disubstituted piperazine: The formation of 1,4-bis(oxetan-3-yl)piperazine is a possibility.

  • Solvent and reagents: Residual solvents and reagents from the reaction and workup.

The recommended chromatography conditions are designed to separate your desired product from these potential impurities.

Troubleshooting Logic Diagram

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Separation or Recovery Cause1 Strong Adsorption to Silica (Peak Tailing/No Elution) Problem->Cause1 Cause2 Inappropriate Mobile Phase Problem->Cause2 Cause3 Column Overloading Problem->Cause3 Solution1a Add/Increase TEA in Mobile Phase Cause1->Solution1a Solution1b Use Alumina or Amine-Functionalized Silica Cause1->Solution1b Solution2a Increase Mobile Phase Polarity (more MeOH) Cause2->Solution2a Solution2b Develop New TLC System Cause2->Solution2b Solution3 Reduce Sample Load Cause3->Solution3

Sources

Technical Support Center: Managing Solubility of 1-(Oxetan-3-YL)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for managing solubility issues associated with 1-(Oxetan-3-YL)piperazine derivatives. This document provides in-depth, experience-based answers to common questions encountered by researchers in the field. Our goal is to move beyond simple protocols and explain the underlying scientific principles, empowering you to make informed decisions during your experiments.

Part 1: Understanding the "Why" - Physicochemical Properties & Solubility Challenges

This section addresses the fundamental properties of the 1-(Oxetan-3-YL)piperazine scaffold that influence its solubility.

Q1: What makes the 1-(Oxetan-3-YL)piperazine scaffold so common in modern drug discovery, and what are its inherent solubility characteristics?

The 1-(Oxetan-3-YL)piperazine scaffold has gained significant traction for several reasons. The piperazine ring is a versatile and well-established pharmacophore, often used as a linker or core structure in many approved drugs.[1] The addition of the oxetane ring, a four-membered oxygen-containing heterocycle, is a more recent strategy in medicinal chemistry to fine-tune physicochemical properties.[2]

Key Advantages:

  • Modulation of Physicochemical Properties: The oxetane motif is valued for its ability to modulate key drug-like properties such as polarity, lipophilicity, and metabolic stability.[3][4] It is often used to replace less favorable groups like gem-dimethyl or carbonyls.[5]

  • Improved Metabolic Stability: The strained oxetane ring can block sites of metabolism, leading to a better pharmacokinetic profile.[4]

  • Vectorial Exit Towards Solvent: In co-crystal structures, the polar oxetane group often orients towards the solvent front, which can enhance interactions with the aqueous environment.[3]

However, this scaffold presents a classic solubility challenge. While the core 1-(Oxetan-3-yl)piperazine may have moderate solubility, the addition of large, lipophilic ("greasy") substituents necessary for target binding often drives the overall aqueous solubility down significantly, classifying many derivatives as "brick-dust" (high crystal lattice energy) or "grease-ball" (high lipophilicity) molecules.[6][7]

Q2: Why do my 1-(Oxetan-3-YL)piperazine derivatives often have poor aqueous solubility despite the polar oxetane and basic piperazine groups?

This is a critical question that hinges on the interplay of several factors:

  • Basicity (pKa) of the Piperazine Ring: The piperazine ring contains two nitrogen atoms, making it a weak base. The typical pKa values for piperazine are around 5.35 and 9.73.[1] This basicity is the key to leveraging pH as a tool for solubilization. At a pH below the pKa, the nitrogen atoms become protonated (cationic), drastically increasing the molecule's affinity for water.

  • Lipophilicity (LogP): While the oxetane and piperazine groups add polarity, the large aromatic or aliphatic groups required for pharmacological activity often contribute to a high overall LogP (a measure of lipophilicity). When LogP is high, the molecule prefers a non-aqueous environment, leading to poor water solubility.

  • Crystal Lattice Energy: Many drug candidates are crystalline solids. The energy required to break apart the crystal lattice and allow the individual molecules to be solvated by water can be substantial. If the molecule packs very efficiently and forms strong intermolecular interactions in its solid state, its solubility will be low, regardless of its inherent polarity. This is the "brick-dust" problem.[7]

The oxetane ring itself has a nuanced effect. It's a polar motif that can act as a hydrogen bond acceptor, which should theoretically improve solubility.[2][4] However, it can also lower the basicity (pKa) of adjacent amines, which may slightly reduce the effectiveness of pH modification as a solubilization strategy.[3] Ultimately, the overall properties of the entire molecule, not just its individual components, dictate the final solubility.

Part 2: Troubleshooting Workbench - A Step-by-Step Guide to Solubility Enhancement

This section provides a logical, stepwise approach to tackling solubility problems in the lab.

Q3: I've just synthesized a new derivative. What are the first experiments I should run to assess its solubility?

Before attempting to solubilize your compound for an assay, you must first understand its baseline solubility. The two critical measurements are Kinetic and Thermodynamic solubility.

  • Kinetic Solubility: This is a high-throughput measurement that reflects the solubility of a compound when rapidly diluted from a DMSO stock solution into an aqueous buffer. It is relevant for early-stage screening where compounds are often handled this way.[8] However, it can often overestimate the true solubility due to the formation of supersaturated solutions.[9]

  • Thermodynamic Solubility: This is the "gold standard" measurement representing the true equilibrium solubility of a compound.[10] It is determined by equilibrating an excess of the solid compound in a buffer over a longer period (e.g., 24 hours) and then measuring the concentration of the dissolved material.[11] This value is crucial for lead optimization and formulation development.

Your first step is to establish these baseline values. This will dictate your formulation strategy.

G cluster_0 Initial Solubility Assessment start New Compound Synthesized kinetic Measure Kinetic Solubility start->kinetic thermo Measure Thermodynamic Solubility kinetic->thermo decision Solubility > Target Conc.? thermo->decision proceed Proceed with Simple Aqueous Buffer decision->proceed Yes formulate Proceed to Formulation Strategy decision->formulate No

Initial solubility assessment workflow.
Q4: My compound's thermodynamic solubility is too low for my assay. What is the first and simplest strategy to try?

Leverage the pKa: pH Modification.

This is the most direct and scientifically elegant first step. Since your compound has a basic piperazine core, you can significantly increase its solubility by lowering the pH of your aqueous buffer.

The Causality: According to the Henderson-Hasselbalch equation, for a weak base, as the pH of the solution drops below the pKa, the equilibrium shifts towards the protonated (charged, ionized) form of the molecule.[12][13] This charged species is much more polar and therefore more soluble in water.[14][15][16]

Practical Steps:

  • Prepare a series of buffers with decreasing pH values (e.g., pH 7.4, 6.5, 5.5, 4.5).

  • Determine the solubility of your compound in each buffer using the thermodynamic shake-flask method.

  • Plot solubility versus pH. You should see a significant increase in solubility as the pH drops.

Caution: Ensure the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity, target stability).

Q5: pH adjustment wasn't enough or isn't compatible with my assay. What's the next step?

Introduce Co-solvents.

A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[17] This makes the environment more "hospitable" to your lipophilic compound, thereby increasing its solubility.[18][19]

The Causality: Co-solvents work by disrupting the hydrogen-bonding network of water, which reduces the energy required to create a "cavity" in the solvent for the solute molecule to occupy.[20]

Commonly Used Co-solvents:

Co-solventTypical Starting % (v/v)ProsCons / Considerations
DMSO 0.1 - 2%High solubilizing powerCan be toxic to cells at >0.5%; may interfere with assays.
Ethanol 1 - 10%Biocompatible, widely usedCan precipitate proteins; may affect enzyme kinetics.
PEG 400 5 - 20%Low toxicity, good for in vivoCan be viscous; may not be suitable for all analytical methods.[21]
Propylene Glycol 5 - 20%Generally recognized as safe (GRAS)Similar to PEG 400; potential for viscosity issues.

Self-Validating Protocol: Always run a vehicle control (buffer + co-solvent, no compound) in your assay to ensure the co-solvent itself does not produce an effect. Start with the lowest effective concentration of the co-solvent.

Q6: My compound is still crashing out, even with co-solvents. What other formulation approaches can I use?

If pH and co-solvents fail, you need to employ more sophisticated excipients that encapsulate the drug molecule.

  • Surfactants (e.g., Tween® 80, Cremophor® EL): Above a certain concentration (the Critical Micelle Concentration), surfactant molecules self-assemble into micelles. Your lipophilic compound can partition into the hydrophobic core of these micelles, effectively creating a "soluble" formulation.

  • Cyclodextrins (e.g., HP-β-CD): These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. Your drug molecule can form an "inclusion complex" by fitting inside this cavity, which renders the entire complex water-soluble.

The Causality: Both methods work by hiding the hydrophobic part of your drug from the aqueous environment, preventing it from precipitating while keeping it in solution.

Q7: I need a high-concentration formulation for an in vivo study. What are some advanced strategies?

For demanding applications like toxicology or efficacy studies, you may need advanced formulations. These typically require specialized equipment and expertise.

  • Amorphous Solid Dispersions (ASDs): This is a powerful technique where the crystalline drug is molecularly dispersed within a polymer matrix (e.g., PVP, HPMC).[22][23] The amorphous form of a drug has a higher apparent solubility and faster dissolution rate than its crystalline counterpart.[24][25] The polymer prevents the drug from recrystallizing, maintaining it in a high-energy, more soluble state.[22]

  • Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium. Your drug is dissolved in this lipidic mixture and is released in the emulsion, enhancing its absorption.[26]

The choice of strategy depends heavily on the drug's properties and the intended application.[27]

G cluster_1 Stepwise Formulation Strategy start Low Solubility Compound ph_mod Step 1: pH Modification start->ph_mod cosolvent Step 2: Add Co-solvents ph_mod->cosolvent Not Sufficient or Incompatible excipients Step 3: Use Surfactants / Cyclodextrins cosolvent->excipients Still Precipitates advanced Step 4: Consider Advanced Formulations (ASD, Lipid-based) or Chemical Modification excipients->advanced High Concentration Needed / Still Fails

Decision tree for selecting a formulation strategy.

Part 3: Advanced Topics & FAQs

Q8: Can I improve solubility by chemically modifying the molecule itself?

Absolutely. This is a long-term strategy often employed during lead optimization. Two primary approaches are:

  • Salt Formation: For a basic compound like a 1-(Oxetan-3-YL)piperazine derivative, forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, mesylate, citrate) is a very common and effective way to increase aqueous solubility and dissolution rate.[28][29][30] The salt form exists as ions in the crystal lattice, which are more readily solvated by water. A salt screening study is a standard part of preclinical development to find the optimal salt form with the best balance of solubility, stability, and manufacturability.[29][31]

  • Prodrugs: A prodrug is a chemically modified, inactive version of a drug that, after administration, is converted into the active parent drug via a metabolic process. One can attach a highly soluble promoiety (e.g., a phosphate group) to the parent molecule to dramatically increase its aqueous solubility for formulation purposes.

Q9: What are the potential liabilities of using solubility enhancers in my experiments?

This is a crucial consideration for data integrity.

  • Toxicity: Co-solvents like DMSO can be toxic to cells. Surfactants can disrupt cell membranes. Always determine the maximum tolerable concentration of your vehicle in your assay system.

  • Assay Interference: Excipients can directly interfere with your assay. For example, surfactants might denature proteins or interfere with fluorescent readouts. Cyclodextrins could potentially sequester other components of your assay.

  • Misinterpretation of SAR: If you use an aggressive formulation, you might see activity from a compound that is actually poorly soluble. This can lead to misleading structure-activity relationships (SAR), as you may be advancing compounds that will ultimately have poor bioavailability due to solubility-limited absorption.[32]

The Self-Validating System: Your experimental design MUST include controls to mitigate these risks.

  • Vehicle Control: Assay buffer + all excipients, no drug.

  • Positive Control Formulation: Formulate a known active compound in the same vehicle to ensure the formulation doesn't inhibit its activity.

  • Orthogonal Solubility Check: After formulating, centrifuge a sample of your final solution at high speed. If a pellet forms, your compound is not fully dissolved, and the concentration in the supernatant is your true maximum solubility in that system.

Part 4: Experimental Protocols

Protocol 1: Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol is adapted from standard pharmaceutical guidelines and is considered the definitive method for measuring equilibrium solubility.[33]

Objective: To determine the maximum equilibrium concentration of a compound in a specific aqueous buffer.

Materials:

  • Test compound (solid powder)

  • Chosen aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

  • Add an excess amount of the solid compound to a glass vial. "Excess" means enough solid will remain undissolved at the end of the experiment. A good starting point is 2-5 mg of compound per 1 mL of buffer.

  • Add a precise volume of the pre-warmed buffer to the vial.

  • Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment.

  • Agitate the samples for at least 24 hours to ensure equilibrium is reached. Some compounds may require 48-72 hours.[11]

  • After equilibration, let the vials stand to allow coarse particles to settle.

  • Carefully withdraw a sample of the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining undissolved solid.

  • Dilute the clear filtrate with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the compound in the diluted filtrate using a pre-validated analytical method with a standard curve.

  • Calculate the original concentration in the buffer, accounting for the dilution factor. This value is the thermodynamic solubility.

References

  • Vertex AI Search. (n.d.). Piperazine dihydrochloride - Solubility of Things.
  • Pipzine Chemicals. (n.d.). 1-(Oxetan-3-yl)piperazine Supplier & Manufacturer in China.
  • ChemicalBook. (n.d.). Piperazine compounds.
  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?.
  • PubMed. (2022). An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Oxetanyl Piperazine Derivatives in Chemical Research.
  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • ScienceDirect. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
  • ResearchGate. (2025). Application of the Henderson-Hasselbalch Equation to Solubility Determination.
  • NIH National Library of Medicine. (n.d.). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products.
  • PubMed. (n.d.). Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole.
  • PubMed Central. (2025). Significantly Increased Aqueous Solubility of Piperine via Nanoparticle Formulation Serves as the Most Critical Factor for Its Brain Uptake Enhancement.
  • Wikipedia. (n.d.). Piperazine.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • ResearchGate. (n.d.). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers.
  • University of Wisconsin-Madison. (n.d.). WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability.
  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD.
  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • PubMed Central. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry.
  • ResearchGate. (2025). Salt screening and characterization for poorly soluble, weak basic compounds: Case study albendazole.
  • ResearchGate. (2025). Absorption rates and CO2 solubility in new piperazine blends.
  • C&EN. (n.d.). Strategy for the Prediction and Selection of Drug Substance Salt Forms.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Wikipedia. (n.d.). Cosolvent.
  • The Dong Group. (2014). Oxetane Presentation.
  • PubMed. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers.
  • PubMed. (n.d.). Prediction of pH-dependent aqueous solubility of druglike molecules.
  • American Pharmaceutical Review. (2011). Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • PubMed. (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives.
  • C&EN. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • ACS Publications. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development.
  • Veranova. (n.d.). Amorphous Solid Dispersion.
  • NIH National Library of Medicine. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of....
  • ADMET & DMPK. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study.
  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach.
  • Crystal Pharmatech. (n.d.). Amorphous Solid Dispersion (ASD) Formulation Development Services.
  • Chimia. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?.
  • Wikipedia. (n.d.). Henderson–Hasselbalch equation.

Sources

Improving yield in the synthesis of 1-(Oxetan-3-YL)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Deceptive" Synthesis

The synthesis of 1-(oxetan-3-yl)piperazine is deceptively simple on paper but notoriously difficult to scale with high yield. The challenge lies in the structural tension of the oxetane ring (strain energy ~106 kJ/mol) versus the nucleophilicity of the piperazine.

High yield requires navigating three simultaneous failure modes:

  • Ring Opening: The oxetane oxygen is a Lewis base; protonation triggers rapid ring opening to 1,3-diols or polymerization.

  • Bis-Alkylation: Piperazine is a diamine. Without kinetic control, the product acts as a nucleophile, reacting again to form the symmetric impurity 1,4-bis(oxetan-3-yl)piperazine.

  • Isolation Loss: The product is a highly polar, low-molecular-weight amine. Standard aqueous workups often result in <30% isolated yield due to water solubility.

This guide replaces "textbook" protocols with field-proven methodologies optimized for yield preservation.

Reaction Pathway Analysis

The following diagram illustrates the kinetic competition between the desired reductive amination and the fatal side reactions.

ReactionPathway cluster_0 Reactants Ox Oxetan-3-one Iminium Iminium Ion (Intermediate) Ox->Iminium + Piperazine + AcOH (Cat.) RingOpen Ring-Opened Diol (Yield Killer 2) Ox->RingOpen pH < 4 Strong Acid Alcohol Oxetan-3-ol (Over-reduction) Ox->Alcohol Direct Reduction (No amine present) Pip Piperazine (Free Base) Pip->Iminium Product 1-(Oxetan-3-yl)piperazine (Target) Iminium->Product + NaBH(OAc)3 Reductive Amination Bis Bis-Alkylated Impurity (Yield Killer 1) Product->Bis + Oxetan-3-one (If Piperazine < 5 eq)

Figure 1: Kinetic competition in the reductive amination of oxetan-3-one. Control of pH and stoichiometry is required to force the green path.

Optimized Protocol: Reductive Amination

Methodology: Indirect Reductive Amination using Sodium Triacetoxyborohydride (STAB). Rationale: STAB is milder than NaBH₃CN and does not require the toxic, low-pH conditions that threaten the oxetane ring [1].

Reagents & Stoichiometry Table
ComponentEquiv.RoleCritical Note
Oxetan-3-one 1.0ElectrophileVolatile. Do not dry under high vacuum for long periods.
Piperazine 3.0 - 5.0 NucleophileCrucial: Excess prevents bis-alkylation.
NaBH(OAc)₃ 1.5Reducing AgentMust be dry. Moisture decomposes it to acetic acid + boric acid.
Acetic Acid 1.0CatalystPromotes iminium formation. Do not exceed 1.5 eq.
DCM or DCE SolventMediumAnhydrous. 1,2-DCE accelerates reaction rate vs. DCM.
Step-by-Step Workflow

Step 1: Iminium Formation (The "Head Start")

  • Dissolve Piperazine (3.0 eq) in anhydrous 1,2-Dichloroethane (DCE) or DCM (0.1 M concentration relative to oxetane).

  • Add Acetic Acid (1.0 eq) . Stir for 5 minutes.

  • Add Oxetan-3-one (1.0 eq) .

  • Technique Tip: Stir at Room Temperature (RT) for 30-60 minutes before adding the reducing agent. This allows the equilibrium to favor the iminium species, minimizing direct reduction of the ketone to oxetan-3-ol [2].

Step 2: Reduction

  • Cool the mixture to 0°C (ice bath).

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes.

  • Allow to warm to RT and stir for 12–16 hours.

    • Checkpoint: Monitor by LC-MS.[1] You are looking for M+H = 143.1. If Oxetan-3-ol (M+H = 75, often invisible on UV) is forming, your pre-stirring time was too short.

Step 3: Quench

  • Quench with saturated aqueous NaHCO₃. Do not use strong base (NaOH) at this stage, as the heat of neutralization can degrade the ring if local hot spots occur.

Isolation & Purification (The Yield Maker)

Problem: The product partition coefficient (LogP ≈ -0.7) means it prefers the water layer. Standard extraction leaves 50%+ of your yield in the aqueous waste.

Solution: Use Solid Phase Extraction (SCX-2) or Salting Out .

Option A: SCX-2 Cartridge (Recommended for <5g scale)

This method exploits the basicity of the piperazine to capture it on a sulfonic acid resin, washing away non-basic impurities (oxetan-3-ol), and eluting the product.

  • Load: Acidify the reaction mixture slightly (pH 5) and load directly onto a pre-conditioned SCX-2 column.

  • Wash: Flush with MeOH (3 column volumes). This removes non-basic impurities (excess oxetan-3-one, oxetan-3-ol).

  • Elute: Flush with 2M NH₃ in MeOH . The ammonia displaces the product.

  • Concentrate: Evaporate the ammoniacal methanol to yield the free base.

    • Yield Impact: Typically recovers >90% of formed product compared to <50% for liquid-liquid extraction.

Option B: "Salting Out" Extraction (Scale >5g)

If resin is too expensive for your scale:

  • Saturate the aqueous quench layer with solid NaCl (until undissolved salt remains).

  • Extract continuously with DCM:Isopropanol (3:1) or Chloroform:Ethanol (3:1) .

  • Perform at least 4-5 extractions. Pure DCM is ineffective here.

Troubleshooting Guide (FAQ)

Q1: I see a major impurity at M+H 199. What is it?

Diagnosis: This is 1,4-bis(oxetan-3-yl)piperazine . Cause: Stoichiometry error. You likely used 1:1 Piperazine:Oxetane. Once the mono-product forms, it competes with the starting piperazine for the remaining oxetane. Fix: You must use a large excess of piperazine (3-5 equivalents). The excess piperazine can be sublimed off or removed via column chromatography (it is much more polar than the mono-product).

Q2: My yield is low, and NMR shows a complex aliphatic mess.

Diagnosis: Ring opening (polymerization). Cause: The reaction became too acidic. Fix:

  • Ensure you used NaBH(OAc)₃ (STAB), not NaBH₃CN + HCl.

  • Check your Acetic Acid equivalents. Do not exceed 1.0 - 1.2 eq.

  • Keep temperature < 40°C. Oxetanes are thermally stable up to ~100°C when neutral, but acidic heat kills them [3].

Q3: Can I use the HCl salt of Piperazine?

Answer: Yes, but with caution. If you use Piperazine[1][2][3][4][5][6][7]·2HCl, you introduce strong acid. You must add a base (like Et₃N) to neutralize the HCl before adding the oxetane. However, free base piperazine is superior because it avoids "salt clutter" that complicates the already difficult workup.

Isolation Decision Tree

WorkupLogic Start Reaction Complete (Quenched with NaHCO3) ScaleCheck Check Scale Start->ScaleCheck SmallScale < 5 grams ScaleCheck->SmallScale LargeScale > 5 grams ScaleCheck->LargeScale SCX SCX-2 Column (Catch & Release) SmallScale->SCX Best Purity Extract Liquid-Liquid Extraction LargeScale->Extract Standard DCM? NO! Final Evaporate Solvent Yield: High SCX->Final SaltOut Saturate Aqueous with NaCl Extract->SaltOut Must modify aqueous Solvent Extract x5 with CHCl3:EtOH (3:1) SaltOut->Solvent Solvent->Final

Figure 2: Selecting the correct isolation strategy based on scale to maximize recovery.

References

  • Abdel-Magid, A. F., et al. (1996).[8][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Wurts, J., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery." Journal of Medicinal Chemistry, 53(14), 5025–5036. Link

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[10] Chemical Reviews, 116(19), 12150–12233. Link

Sources

Validation & Comparative

Validation of 1-(Oxetan-3-YL)piperazine as a morpholine bioisostere.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, morpholine is a ubiquitous solubilizing tether, yet it frequently introduces metabolic liabilities (oxidative ring opening) and can limit permeability due to its specific lipophilicity profile. The 1-(oxetan-3-yl)piperazine moiety has emerged as a superior bioisostere, offering a tactical solution to these limitations.

By replacing the ether oxygen of morpholine with an exocyclic oxetane ring attached to a piperazine nitrogen, researchers can modulate basicity (lowering pKa by ~2–3 units), block oxidative metabolism, and maintain or enhance aqueous solubility.[1] This guide validates this transition through physicochemical profiling, synthetic protocols, and a definitive case study derived from the optimization of spleen tyrosine kinase (SYK) inhibitors.

Part 1: Physicochemical & Metabolic Profiling[2]

The primary driver for switching from morpholine to 1-(oxetan-3-yl)piperazine is the "Basicity-Metabolism Paradox." Standard piperazines are often too basic (pKa ~9.0), leading to hERG liability and poor passive permeability, while morpholines are metabolically vulnerable. The oxetane group acts as an electron-withdrawing modulator.

Comparative Data: The "Goldilocks" Effect

The following table contrasts the physicochemical properties of a standard morpholine scaffold against its N-alkyl piperazine and N-oxetanyl piperazine analogs.

PropertyMorpholineN-Ethyl Piperazine1-(Oxetan-3-yl)piperazine Impact
pKa (Conj. Acid) ~8.3~9.0~6.4 Critical: Lower pKa reduces lysosomal trapping and improves permeability.
LogD (pH 7.4) LowHighModerate Oxetane lowers lipophilicity compared to alkyl groups without the polarity penalty of free amines.
Metabolic Stability (t1/2) Variable (Oxidative opening)Moderate (N-dealkylation)High (>120 min) The oxetane ring is sterically compact and metabolically robust.
H-Bond Acceptors 2 (Ether + Amine)2 (Amine)3 (Oxetane O + 2N) The oxetane oxygen remains a potent H-bond acceptor for solvent interaction.
Mechanistic Logic: The Inductive Effect

The oxetane oxygen exerts a strong electron-withdrawing inductive effect ($ -I $) through the 3-position carbon.[1] When attached to the piperazine nitrogen, this reduces the electron density on the nitrogen lone pair, significantly lowering the pKa. This prevents the molecule from being fully protonated at physiological pH, a common issue with standard N-alkyl piperazines.

G cluster_0 Mechanism of Action Morpholine Morpholine (Metabolic Liability) Piperazine N-Alkyl Piperazine (High Basicity pKa ~9) Morpholine->Piperazine Replace O with N-R (Solves metabolism, creates basicity issue) Oxetane 1-(Oxetan-3-yl)piperazine (Optimized Bioisostere) Piperazine->Oxetane Add Oxetane (Lowers pKa to ~6.4, Restores Stability) Mech Oxetane Oxygen (-I Effect) Lowers N-Basicity + Blocks CYP Oxidation Oxetane->Mech

Figure 1: The evolutionary logic of the scaffold hop. The oxetane moiety resolves the high basicity of piperazines while retaining the metabolic stability lacking in morpholines.[1]

Part 2: Case Study – The Lanraplenib Optimization

The most authoritative validation of this bioisostere comes from the development of Lanraplenib (GS-9876) , a SYK inhibitor, where this exact transition was utilized to rescue a clinical candidate.

The Problem: Entospletinib
  • Structure: Contained a morpholine moiety.[2][3][4][5][6]

  • Issue: High oxidative clearance (CYP3A4) on the morpholine ring and poor solubility.

  • Attempt 1 (N-Ethyl Piperazine): Solved the metabolic instability but raised the pKa to 8.0. This increased basicity led to lysosomal accumulation and poor selectivity between T-cells and B-cells (T/B ratio = 5).

The Solution: 1-(Oxetan-3-yl)piperazine
  • Modification: The ethyl group was replaced with an oxetane ring.[1]

  • Result: The pKa dropped to 6.4.[1][3]

  • Outcome:

    • Selectivity: T/B ratio improved to 10 (doubled).

    • Stability: Maintained high metabolic stability.[2]

    • Solubility: High solubility at pH 2 was preserved.

Optimization cluster_A Generation 1: Entospletinib cluster_B Intermediate: N-Ethyl Analog cluster_C Final: Lanraplenib Ento Morpholine Scaffold Issue: High Clearance (CYP3A4) Issue: Low Solubility Ethyl N-Ethyl Piperazine Result: Stable but Basic (pKa 8.0) Issue: Poor Selectivity (T/B Ratio = 5) Ento->Ethyl Scaffold Hop (N for O) Lanra 1-(Oxetan-3-yl)piperazine Result: pKa 6.4 (Optimal) Result: High Selectivity (T/B Ratio = 10) Result: Low Clearance Ethyl->Lanra pKa Modulation (Oxetane)

Figure 2: Optimization pathway of SYK inhibitors demonstrating the practical utility of the oxetane-piperazine bioisostere.

Part 3: Synthetic Protocol

The synthesis of 1-(oxetan-3-yl)piperazine derivatives is most efficiently achieved via reductive amination . Unlike standard alkylations, the oxetane ring is sensitive to strong Lewis acids and high temperatures, requiring a mild protocol.

Protocol: Reductive Amination of Oxetan-3-one

Objective: Install the oxetane ring onto a secondary amine (piperazine core).

Reagents:

  • Substrate: N-Boc-piperazine or substituted piperazine derivative (1.0 equiv)

  • Carbonyl Source: Oxetan-3-one (1.2 – 1.5 equiv)

  • Reductant: Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Additives: Acetic acid (catalytic, optional if reaction is sluggish)

Step-by-Step Workflow:

  • Preparation: Dissolve the piperazine substrate in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N2).

  • Ketone Addition: Add Oxetan-3-one (1.2 equiv) to the solution. Stir for 15 minutes at room temperature to allow hemiaminal formation.

    • Note: Oxetan-3-one is volatile; handle with care.

  • Reduction: Cool the mixture to 0°C (ice bath). Add NaBH(OAc)3 (1.5 equiv) portion-wise over 10 minutes.

    • Critical: Do not use NaCNBH3 unless necessary, as the acidic conditions required can ring-open the oxetane. NaBH(OAc)3 is milder.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (Look for M+56 mass shift).

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x).

  • Purification: Dry organic layers over Na2SO4. Concentrate 1-(oxetan-3-yl)piperazine derivatives.

    • Caution: The product is polar. If using silica chromatography, use a gradient of DCM:MeOH (95:5 to 90:10) with 1% NH4OH to prevent streaking.

References

  • Wuitschik, G., et al. (2010).[7][8] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[7][8][9] Journal of Medicinal Chemistry.[8][9][10]

  • Burkhard, J. A., et al. (2010).[7] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[7][8][9] Angewandte Chemie International Edition.[7]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Drug Scaffolds. Chemical Reviews.[11]

  • Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives as Potent and Selective γ-Secretase Inhibitors. Journal of Medicinal Chemistry.[8][9][10]

  • Currie, K. S., et al. (2014). Discovery of GS-9876 (Lanraplenib), a Highly Potent and Selective SYK Inhibitor for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry.[8][9][10]

Sources

Head-to-head comparison of oxetane vs gem-dimethyl group on metabolic stability.

[1][2][3][4]

Executive Summary

The Bottom Line: While the gem-dimethyl group is the classical solution for blocking metabolic "soft spots" (labile C-H bonds) via steric hindrance, it imposes a "lipophilicity tax" that often hurts solubility and increases off-target liability.[1][2] The oxetane ring (specifically 3,3-disubstituted) functions as a "polar gem-dimethyl" bioisostere.[3][2][4] It provides similar steric protection and conformational control (Thorpe-Ingold effect) but significantly lowers LogP/LogD (by 1.0–2.5 units) and enhances metabolic stability through electronic deactivation and reduced lipophilic binding to CYP450 active sites.

Recommendation: Prioritize oxetane incorporation when lead compounds suffer from high lipophilicity-driven clearance or poor solubility. Retain gem-dimethyl if the target binding pocket is strictly hydrophobic or if chemical stability (e.g., sensitivity to acidic hydrolysis) is a concern in the specific scaffold.

The Bioisostere Concept: Steric Equivalents, Electronic Opposites

To understand the metabolic stability differences, one must first grasp the structural relationship. Both groups introduce quaternary centers that restrict bond rotation, but their electronic signatures are inverted.

Diagram 1: Structural & Property Divergence

The following diagram illustrates the transformation from a lipophilic gem-dimethyl system to a polar oxetane system, highlighting the specific physicochemical shifts that drive metabolic stability.

Bioisostere_ComparisonGemDimethylGem-Dimethyl Group(Lipophilic Blocker)OxetaneOxetane Group(Polar Bioisostere)GemDimethyl->Oxetane Bioisosteric Replacement GD_Prop1High Lipophilicity (+LogP)GemDimethyl->GD_Prop1GD_Prop2Steric Bulk OnlyGemDimethyl->GD_Prop2GD_Prop3High CYP Affinity(Non-specific)GemDimethyl->GD_Prop3OX_Prop1Low Lipophilicity (-LogP)Oxetane->OX_Prop1OX_Prop2Steric + Electronic(Dipole Moment)Oxetane->OX_Prop2OX_Prop3Solvation Shell(Reduces CYP Access)Oxetane->OX_Prop3

Caption: Comparison of physicochemical impacts. The oxetane ring mimics the spatial volume of the gem-dimethyl group but introduces a dipole that alters solvation and enzyme interaction.

Head-to-Head Performance Data

The following data summarizes the impact of swapping a gem-dimethyl group for an oxetane ring on a standard lipophilic scaffold (e.g., a piperidine or linear alkyl chain). Data is synthesized from the foundational studies by Wuitschik et al. (Roche/ETH Zürich).

Table 1: Physicochemical & Metabolic Metrics[5]
MetricGem-Dimethyl (

)
Oxetane (3,3-disubstituted)Net Impact of Switch
Lipophilicity (

LogP)
Baseline (High)-1.0 to -2.5 unitsDrastic Reduction (Improved Druglikeness)
Aqueous Solubility LowIncreased 4x to 4000xMassive Improvement
Metabolic Clearance (

)
Moderate/High (Steric block only)Low (Steric + Polarity)Stability Enhanced
Basic Amine pKa Minimal effect-1.0 to -2.5 unitsReduced Basicity (Less hERG liability/Lysosomal trapping)
Conformation Thorpe-Ingold EffectThorpe-Ingold EffectNeutral (Maintains binding pose)

Critical Insight: The reduction in intrinsic clearance (


) with oxetanes is not just about blocking the metabolic site. By lowering LogP, the compound partitions less into the lipophilic active sites of CYP450 enzymes, effectively reducing 

for the metabolic reaction [1, 2].

Metabolic Stability: Mechanisms of Action[7]

Gem-Dimethyl: The "Shield"

The gem-dimethyl group relies primarily on Steric Hindrance .

  • Mechanism: The bulky methyl groups physically block the approach of the CYP450 Iron-Oxo species to adjacent C-H bonds.

  • Failure Mode: If the molecule is highly lipophilic, it will still bind tightly to the CYP active site. If the steric block isn't perfect, metabolism will shift to the methyl groups themselves (omega-oxidation) or other parts of the molecule.

Oxetane: The "Electronic Shield"

The oxetane group utilizes a Dual Mechanism :

  • Steric Hindrance: The 4-membered ring is puckered and rigid, providing steric bulk comparable to gem-dimethyl.

  • Electronic Deactivation & Solvation:

    • Solvation: The exposed oxygen lone pairs create a hydration shell around the molecule. This water barrier makes it energetically unfavorable for the compound to desolvate and enter the hydrophobic CYP450 active site [3].

    • Inductive Effect: The electronegative oxygen exerts a strong electron-withdrawing effect (

      
      ), deactivating adjacent C-H bonds toward oxidation (e.g., N-dealkylation of neighboring amines is suppressed because the amine lone pair is less available for initial Single Electron Transfer) [2].
      

Experimental Protocol: Microsomal Stability Assay

To validate the stability advantage, you must determine the Intrinsic Clearance (

5
Diagram 2: Assay Workflow

Microsomal_AssayPrepPreparationTest Cmpd (1 µM) + Microsomes (0.5 mg/mL)IncubateIncubation (37°C)Initiate with NADPHPrep->IncubateSampleSampling Timepoints(0, 5, 15, 30, 45 min)Incubate->SampleQuenchQuench ReactionCold Acetonitrile + Internal StdSample->QuenchAnalyzeLC-MS/MS AnalysisMonitor Parent DepletionQuench->AnalyzeCalcData ProcessingCalculate CL_int & t_1/2Analyze->Calc

Caption: Standard workflow for determining in vitro intrinsic clearance (

Detailed Methodology
  • Preparation:

    • Prepare a 10 mM stock of the test compound (Oxetane vs. Gem-dimethyl analog) in DMSO.

    • Dilute to 1 µM final concentration in phosphate buffer (100 mM, pH 7.4) containing Human Liver Microsomes (0.5 mg protein/mL).[6]

    • Note: Keep DMSO concentration <0.1% to avoid inhibiting CYP enzymes.

  • Incubation:

    • Pre-incubate at 37°C for 5 minutes.

    • Start Reaction: Add NADPH-regenerating system (or 1 mM NADPH final).

    • Controls: Run a "No NADPH" control to check for chemical instability (hydrolysis of the oxetane ring).

  • Sampling & Quenching:

    • At

      
       min, remove aliquots.
      
    • Immediately dispense into ice-cold acetonitrile (containing an internal standard like warfarin or tolbutamide) to precipitate proteins and stop metabolism.

  • Analysis:

    • Centrifuge samples (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Calculation (

    
    ): 
    
    • Plot

      
       vs. Time (
      
      
      ).
    • Determine the slope (

      
      ).
      
    • Calculate Half-life:

      
      
      
    • Intrinsic Clearance Formula:

      
      
      
    • Interpretation: A lower

      
       value indicates higher metabolic stability.
      

Decision Matrix: When to Use Which?

ScenarioPreferred GroupRationale
High LogP (>3.5) / High Clearance Oxetane Reduces lipophilicity and blocks metabolic sites simultaneously.
Poor Solubility Oxetane Can increase solubility by orders of magnitude via H-bonding.
High Amine Basicity (pKa > 9) Oxetane Adjacent oxetane lowers pKa (inductive effect), reducing hERG risk.
Acidic Stability Concern Gem-Dimethyl Oxetanes can ring-open in strong acids (though 3,3-disubstituted are robust).
Strict Hydrophobic Pocket Gem-Dimethyl If the binding pocket cannot tolerate the polarity of the oxetane oxygen.
Synthetic Cost Gem-Dimethyl Reagents (MeI, NaH) are cheaper; Oxetane building blocks are more expensive.

References

  • Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[3][2][4][7][8][9] Angewandte Chemie International Edition, 45(46), 7736–7739. Link

  • Wuitschik, G., et al. (2010).[7] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.[7][8] Link

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529. Link

  • Barnes-Seeman, D., et al. (2014). "Expanding the Polar Group Repertoire: 3-Oxetanyl as a Bioisostere of the 3-Tetrahydrofuranyl Group." ACS Medicinal Chemistry Letters, 5(5), 556–559. Link

Bioisosteric replacement of piperazine with 1-(Oxetan-3-YL)piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperazine Dilemma

In medicinal chemistry, the piperazine ring is a ubiquitous linker and solubilizing group. However, it carries a significant "tax" on physicochemical properties. The secondary or tertiary amine nitrogen typically exhibits a pKa of 8.5–9.8. At physiological pH (7.4), this results in >99% protonation.

While this ionization aids solubility, it frequently creates three critical liabilities:

  • Poor Passive Permeability: The cationic species struggles to cross lipid bilayers.

  • hERG Liability: Basic amines are a primary pharmacophore for hERG channel blockade, leading to cardiotoxicity risks.

  • P-gp Efflux: Cationic species are often high-affinity substrates for P-glycoprotein efflux pumps.

The Solution: The 1-(oxetan-3-yl)piperazine moiety.[1][2][3] By attaching a strained, oxygen-containing oxetane ring to the piperazine nitrogen, we utilize the electron-withdrawing inductive effect (


) of the oxetane oxygen to drastically lower the pKa of the nitrogen atom. This creates a molecule that is largely neutral at physiological pH, maintaining polarity without the charge penalty.

Physicochemical & ADME Comparison

The following data compares a standard N-methyl piperazine against its bioisosteric N-oxetanyl replacement. The data represents average trends observed in internal optimization campaigns and literature precedents (e.g., Carreira et al., Roche, Genentech).

Table 1: Comparative Performance Metrics
PropertyN-Methyl Piperazine (Standard)1-(Oxetan-3-yl) Piperazine (Bioisostere)Impact & Causality
pKa (Basic N) 9.0 – 9.25.8 – 6.4 CRITICAL: The oxetane oxygen pulls electron density, reducing N-basicity. At pH 7.4, the bioisostere is ~90% neutral.
LogD (pH 7.4) -1.5 to 0.5 (Low)0.5 to 1.5 (Optimized) The neutral state increases lipophilicity effectively at pH 7.4, driving membrane permeation.
Solubility High (Ionized)High (Polar) Despite being neutral, the oxetane oxygen acts as a strong H-bond acceptor, maintaining aqueous solubility.
Metabolic Stability Low (N-Dealkylation/Oxidation)High The oxetane ring is sterically bulky and electronically deactivated, blocking CYP450 access to the nitrogen lone pair.
hERG IC50 < 10 µM (Risk)> 100 µM (Safe) Reduced cationic character at physiological pH eliminates the primary binding interaction with the hERG channel pore.

Mechanistic Logic & Decision Workflow

The decision to deploy an oxetane replacement should not be random. It is a specific tactical maneuver used when a lead compound suffers from "cationic overload."

Diagram 1: Bioisosteric Decision Logic

This flowchart illustrates the logical triggers for employing the oxetane strategy during Lead Optimization.

OxetaneLogic Start Lead Compound Analysis (Piperazine Core) Check_pKa Is pKa > 8.5? Start->Check_pKa Check_Perm Is Permeability Low? (Papp < 10^-6 cm/s) Check_pKa->Check_Perm Yes Action_Keep Retain Alkyl Group (Focus on other regions) Check_pKa->Action_Keep No (pKa is optimal) Check_hERG Is hERG IC50 < 10µM? Check_Perm->Check_hERG Yes Check_Perm->Action_Keep No (Permeability OK) Action_Oxetane DEPLOY STRATEGY: Replace N-Alkyl with N-(Oxetan-3-yl) Check_hERG->Action_Oxetane Yes (Risk detected) Check_hERG->Action_Keep No Result Outcome: 1. pKa drops to ~6.2 2. Neutral fraction increases 3. hERG risk reduced Action_Oxetane->Result

Caption: Decision tree for identifying piperazine-based leads requiring oxetane modulation to correct pKa-driven ADME liabilities.

Experimental Protocol: Synthesis of 1-(Oxetan-3-yl)piperazines

The synthesis of these derivatives is robust but requires specific attention to the stability of the oxetane ring. While oxetanes are stable to bases and nucleophiles, they are sensitive to strong Lewis acids and aqueous mineral acids , which can cause ring opening.

Methodology: Reductive Amination using Oxetan-3-one.

Reagents Required:
  • Substrate: Secondary amine (Piperazine derivative).[4]

  • Carbonyl Source: Oxetan-3-one (CAS: 6704-31-0).

  • Reductant: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Workup: Saturated aqueous NaHCO3 (Do NOT use HCl).

Step-by-Step Workflow
  • Preparation: Dissolve the piperazine derivative (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Ketone Addition: Add Oxetan-3-one (1.2 – 1.5 equiv). Stir for 15–30 minutes at room temperature to allow hemiaminal formation.

    • Note: If the amine is a salt (e.g., HCl salt), add Triethylamine (TEA) (1.0 equiv) to liberate the free base.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (1.5 equiv) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (Target mass = M + 56).

  • Quench & Extraction:

    • Quench with saturated aqueous NaHCO3 (pH ~8). Crucial: Avoid acidic quench.

    • Extract with DCM (3x).

    • Dry organic layer over Na2SO4.

  • Purification: Flash chromatography on silica gel.

    • Eluent: DCM/MeOH gradient (typically 0-5% MeOH).

    • Warning: Avoid using silica with high acidic activity; consider neutralizing silica with 1% Et3N if product degradation is observed.

Diagram 2: Synthetic Pathway[6]

Synthesis Piperazine Piperazine Derivative (Secondary Amine) Step1 Mix in DCM RT, 30 min Piperazine->Step1 Oxetanone Oxetan-3-one Oxetanone->Step1 Intermediate Hemiaminal Intermediate Step2 Add NaBH(OAc)3 0°C -> RT, 16h Intermediate->Step2 Product 1-(Oxetan-3-yl)piperazine (Target) Step1->Intermediate Step3 Quench (NaHCO3) Purify (DCM/MeOH) Step2->Step3 Step3->Product

Caption: Reductive amination workflow for installing the oxetane ring. Note the mild basic workup to prevent ring opening.

Case Study: Lanraplenib Optimization

The power of this transformation is best illustrated by the development of Lanraplenib (GS-9876), a SYK inhibitor.

  • Challenge: The initial lead contained a morpholine/piperazine moiety that suffered from high metabolic clearance and poor selectivity (T-cell vs B-cell).[5][6]

  • Modification: Replacement of the N-alkyl group with N-oxetanyl.

  • Result:

    • pKa Reduction: Dropped from 8.0 to 6.4.

    • Selectivity: Doubled the T/B cell selectivity ratio.

    • Metabolic Stability: The oxetane blocked the N-dealkylation pathway common in the ethyl-piperazine precursor.

    • Permeability: Maintained high Caco-2 permeability despite the structural change.

This case confirms that the oxetane is not just a "spacer" but an electronic modulator that tunes the entire molecule's physicochemical profile.

References

  • Wuitschik, G., et al. (2010).[7][8] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[7][8][9] Angewandte Chemie International Edition.[8][10] Link

  • Burkhard, J. A., et al. (2010).[7][8][11] Oxetanes as Promising Modules in Drug Discovery.[8][9][10][12] Angewandte Chemie.[7][8][10] Link

  • Stepan, A. F., et al. (2011). Application of the Oxetane Ring in the Design of a Potent, Metabolic Stable, and Brain Penetrant Gamma-Secretase Inhibitor. Journal of Medicinal Chemistry.[7][9][11] Link

  • Genentech/Gilead Case Studies (Lanraplenib). (2023). Oxetanes in Drug Discovery Campaigns.[8][9] Journal of Medicinal Chemistry.[7][9][11] Link

  • Barnes-Seeman, D. (2012). The Role of Oxetanes in Drug Discovery.[6][7][8][12] Current Topics in Medicinal Chemistry. Link

Sources

Structure-activity relationship of oxetanylpiperazines in specific targets

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of Oxetanylpiperazines at Key CNS Targets

For drug discovery researchers and medicinal chemists, the strategic incorporation of novel chemical scaffolds is paramount to overcoming challenges in potency, selectivity, and pharmacokinetics. The oxetanylpiperazine motif has emerged as a privileged structure, particularly for targets within the central nervous system (CNS). The oxetane ring, a four-membered cyclic ether, is not merely a passive linker; its unique stereoelectronic properties and metabolic stability offer significant advantages over more traditional isosteres like gem-dimethyl or carbonyl groups. This guide provides a comparative analysis of the structure-activity relationships (SAR) of oxetanylpiperazine derivatives across three distinct and therapeutically relevant CNS targets: Muscarinic M1 Receptors, Orexin Receptors, and the Serotonin Transporter.

Muscarinic M1 Receptor Agonists: A Quest for Cognitive Enhancement

The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), is a key target for enhancing cognitive function, particularly in neurodegenerative disorders like Alzheimer's disease.[1][2] The development of M1 selective agonists has been challenging, often plagued by off-target effects mediated by other muscarinic receptor subtypes (M2-M5).[3][4] The oxetanylpiperazine scaffold has provided a valuable framework for achieving M1 agonism with improved selectivity.

Core Structure-Activity Relationship at the M1 Receptor

The general structure of an oxetanylpiperazine M1 agonist consists of a central piperazine ring, an N-linked oxetane, and another N-linked aromatic or heteroaromatic system. The key to M1 activity and selectivity lies in the precise arrangement and nature of these three components.

  • The Oxetane Moiety: The 3-substituted oxetane is a critical element for M1 agonism. It is believed to interact with a key aspartate residue in the orthosteric binding site. The stereochemistry of the oxetane ring is often crucial for potent activity.

  • The Piperazine Core: The piperazine ring acts as a central scaffold, orienting the oxetane and the aromatic group in the correct conformation for receptor binding. Its basic nitrogen is essential for forming a salt bridge with the receptor.

  • The Aromatic System: The nature of the aromatic or heteroaromatic ring system dictates both potency and selectivity. Electron-donating and electron-withdrawing groups on this ring system can fine-tune the electronic properties of the molecule, influencing its interaction with the receptor.

Comparative Analysis of M1 Agonist Analogs
Compound IDOxetane SubstitutionAromatic GroupM1 Ki (nM)M2 Ki (nM)M1 Functional Activity (EC50, nM)
Analog 1 3-Methyl4-Methoxyphenyl1515025 (Partial Agonist)
Analog 2 3-Ethyl4-Methoxyphenyl4530080 (Partial Agonist)
Analog 3 3-Methyl2-Pyrimidinyl825012 (Full Agonist)
Analog 4 3-Methyl4-Chlorophenyl2218040 (Partial Agonist)

Data is illustrative and compiled from typical findings in medicinal chemistry literature.

As the data suggests, small changes to the oxetane substituent (e.g., methyl vs. ethyl) can impact potency. More significantly, modifications to the aromatic group can dramatically alter functional activity, switching a compound from a partial to a full agonist. The pyrimidinyl group in Analog 3, for example, likely engages in additional hydrogen bonding interactions within the receptor binding pocket, leading to enhanced efficacy.[5]

Experimental Protocol: M1 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of test compounds for the human M1 muscarinic receptor.[6][7]

Objective: To quantify the competitive displacement of a radiolabeled antagonist from the M1 receptor by an unlabeled test compound.

Materials:

  • Human M1 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)

  • [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4

  • Test compounds dissolved in DMSO

  • Atropine (for non-specific binding determination)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and a scintillation counter

Procedure:

  • Preparation: Thaw the cell membranes on ice. Dilute the membranes in assay buffer to a final concentration of 5-10 µg of protein per well.

  • Assay Setup: In a 96-well plate, add 25 µL of assay buffer (for total binding), 25 µL of 10 µM atropine (for non-specific binding), or 25 µL of test compound at various concentrations.

  • Radioligand Addition: Add 25 µL of [3H]-NMS at a concentration equal to its Kd for the M1 receptor (typically ~0.2 nM).

  • Membrane Addition: Add 150 µL of the diluted cell membrane suspension to each well.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Logical Flow of M1 Agonist SAR

M1_SAR cluster_scaffold Oxetanylpiperazine Core cluster_properties Desired Properties Oxetane Oxetane Potency Potency Oxetane->Potency Stereochemistry & Substituent Size Piperazine Piperazine Piperazine->Potency Scaffold Orientation Aromatic_System Aromatic/Heteroaromatic System Aromatic_System->Potency Electronic Effects Selectivity Selectivity (M1 vs M2-M5) Aromatic_System->Selectivity Specific Interactions Efficacy Functional Efficacy (Agonism) Aromatic_System->Efficacy Receptor Activation

Caption: SAR logic for M1 muscarinic agonists.

Dual Orexin Receptor Antagonists (DORAs): A New Paradigm for Insomnia Treatment

The orexin system, comprising orexin-A and orexin-B peptides and their receptors OX1 and OX2, is a central regulator of wakefulness.[8] Antagonism of both orexin receptors is a validated therapeutic strategy for insomnia, as exemplified by the approved drug suvorexant.[9][10] The oxetanylpiperazine scaffold has been instrumental in the development of potent and selective DORAs.

Core Structure-Activity Relationship at Orexin Receptors

DORAs based on the oxetanylpiperazine core typically feature a more complex substitution pattern compared to the M1 agonists.

  • Oxetane Moiety: The oxetane is often used to improve physicochemical properties such as solubility and metabolic stability, while also filling a specific hydrophobic pocket in the receptor.

  • Piperazine Core: As with the M1 agonists, the piperazine ring serves as a central scaffold.

  • Substituents on Piperazine: The piperazine nitrogens are often substituted with different groups. One nitrogen typically bears the oxetane, while the other is connected to a larger, often bicyclic, aromatic system.

  • Aromatic System: A key feature of many DORAs is a large, lipophilic aromatic system, which is crucial for achieving high potency at both OX1 and OX2 receptors.

Comparative Analysis of DORA Analogs
Compound IDN1-Piperazine SubstituentN4-Piperazine SubstituentOX1 Ki (nM)OX2 Ki (nM)
Suvorexant (5-chloro-1,3-benzoxazol-2-yl)5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl0.550.35
Analog 5 Oxetan-3-yl5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl5.23.8
Analog 6 Oxetan-3-yl2-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzoyl2.11.5
Analog 7 Tetrahydropyran-4-yl5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl12.69.4

Data is illustrative and compiled from medicinal chemistry literature and patents.[10][11]

The data highlights the high potency achieved with this scaffold. Replacing the complex diazepane ring of suvorexant with an oxetanylpiperazine core (Analog 5) can maintain potent dual antagonism. The choice of the large aromatic group is critical for optimizing receptor interactions. Comparing Analog 5 and Analog 6 shows that modifications to this part of the molecule can fine-tune potency. Replacing the oxetane with a larger tetrahydropyran ring (Analog 7) leads to a decrease in potency, suggesting that the size and geometry of the oxetane are optimal for fitting into the receptor's binding pocket.

Experimental Protocol: Orexin Receptor Functional Assay (Inositol Phosphate Accumulation)

This assay measures the ability of an antagonist to block orexin-A-induced activation of the Gq signaling pathway, which results in the accumulation of inositol monophosphate (IP1).[12][13]

Objective: To determine the functional potency (IC50) of test compounds as orexin receptor antagonists.

Materials:

  • CHO cells stably expressing either human OX1 or OX2 receptors.

  • Assay Buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Stimulation Buffer: Assay buffer containing 50 mM LiCl.

  • Orexin-A peptide.

  • IP-One HTRF Assay Kit.

  • 384-well white microplates.

Procedure:

  • Cell Plating: Seed the OX1- or OX2-expressing CHO cells into 384-well plates and grow to confluence.

  • Compound Addition: Remove the culture medium and add 10 µL of test compound at various concentrations (in assay buffer) to the cells. Incubate for 15 minutes at 37°C.

  • Agonist Stimulation: Add 10 µL of orexin-A (at its EC80 concentration) in stimulation buffer to all wells except the basal control.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Detection: Add 5 µL of IP1-d2 conjugate followed by 5 µL of anti-IP1 cryptate conjugate to each well.

  • Final Incubation: Incubate for 1 hour at room temperature, protected from light.

  • Reading: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF ratio (665/620 * 10,000) and plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.

Experimental Workflow for DORA Evaluation

DORA_Workflow Start Compound Synthesis (Oxetanylpiperazine Analogs) Binding_Assay Primary Screen: OX1/OX2 Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Secondary Screen: OX1/OX2 Functional Assay (Determine IC50) Binding_Assay->Functional_Assay Potent Binders ADME In Vitro ADME Profiling (Solubility, Permeability, Met. Stability) Functional_Assay->ADME Potent Antagonists In_Vivo_PK In Vivo Pharmacokinetics (Mouse/Rat) ADME->In_Vivo_PK Good Drug-like Properties Efficacy In Vivo Efficacy Model (Rat Sleep EEG) In_Vivo_PK->Efficacy Good Brain Exposure

Caption: A typical workflow for the evaluation of novel DORAs.

Serotonin Transporter (SERT) Ligands: Modulating Neurotransmission

The serotonin transporter (SERT) is a primary target for the treatment of depression and anxiety disorders.[14] Arylpiperazines are a well-established class of SERT ligands.[15][16] The incorporation of an oxetane ring into this scaffold represents a modern approach to fine-tune the pharmacological profile and improve drug-like properties.

Core Structure-Activity Relationship at SERT

For SERT ligands, the oxetanylpiperazine core is typically part of a larger structure, often designed to have a dual activity, for example, at both SERT and a specific serotonin receptor like 5-HT1A.

  • Arylpiperazine Moiety: The N-arylpiperazine is the core pharmacophore for SERT binding. The nature and substitution pattern of the aryl group (e.g., methoxyphenyl, pyrimidinyl) are critical for high-affinity binding.

  • Linker and Terminal Group: The second nitrogen of the piperazine is connected via a linker (often an alkyl chain) to a terminal group. The oxetane can be incorporated into this linker or be part of the terminal group.

  • Role of the Oxetane: The oxetane can serve multiple purposes. It can act as a rigid spacer, improve aqueous solubility, and reduce metabolic liabilities often associated with alkyl chains.

Comparative Analysis of SERT Ligand Analogs
Compound IDArylpiperazine MoietyLinker/Terminal GroupSERT Ki (nM)5-HT1A Ki (nM)
Analog 8 2-Methoxyphenylpiperazine-(CH2)4-CN14.525.0
Analog 9 2-Methoxyphenylpiperazine-(CH2)2-O-Oxetan-3-yl18.212.1
Analog 10 2-Pyrimidinylpiperazine-(CH2)2-O-Oxetan-3-yl9.885.3
Analog 11 2-Methoxyphenylpiperazine-(CH2)2-CONH-Oxetan-3-yl22.55.4

Data is illustrative and compiled from medicinal chemistry literature.[16][17]

This comparison demonstrates the versatility of the oxetane moiety. In Analog 9, replacing a simple nitrile group with an oxetane-containing ether maintains good SERT affinity while significantly improving affinity for the 5-HT1A receptor, suggesting the oxetane can introduce favorable interactions at this second target. Changing the arylpiperazine from methoxyphenyl (Analog 9) to pyrimidinyl (Analog 10) shifts the selectivity profile, making the compound more SERT-selective. The use of an oxetane within an amide linker (Analog 11) further tunes the selectivity profile, favoring the 5-HT1A receptor.

Conclusion

The oxetanylpiperazine scaffold is a powerful and versatile tool in modern medicinal chemistry for CNS targets. Its utility extends across different receptor families, from GPCRs like muscarinic and orexin receptors to transporters like SERT. The key to its success lies in the oxetane's ability to confer favorable physicochemical properties and to engage in specific, potency-enhancing interactions within the target's binding site. As demonstrated, the SAR of oxetanylpiperazine derivatives is highly dependent on the specific target and the interplay between the oxetane, the central piperazine core, and the appended aromatic systems. A thorough understanding of these relationships, supported by robust experimental evaluation, is crucial for the successful design of next-generation CNS therapeutics.

References

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  • Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability. (2018). PubMed. [Link]

  • PHARMACOLOGICALLY ACTIVE COMPOUNDS ON THE CNS. (n.d.).
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  • Doods, H. N., Quirion, R., Mihm, G., Engel, W., Rudolf, K., & Entzeroth, M. (1993). Structure-activity relationships and pharmacological profile of selective tricyclic antimuscarinics. Life Sciences, 52(5-6), 497–503. [Link]

  • Di Pietro, G., Caccia, S., Pevarello, P., & Varasi, M. (2003). Design and synthesis of long-chain arylpiperazines with mixed affinity for serotonin transporter (SERT) and 5-HT(1A) receptor. Bioorganic & Medicinal Chemistry Letters, 13(18), 3021–3024. [Link]

  • Synthesis and pharmacological characterization of O-alkynyloximes of tropinone and N-methylpiperidinone as muscarinic agonists. (1997). PubMed. [Link]

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  • Compositions for the treatment of CNS-related conditions. (n.d.).
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Safety Operating Guide

1-(Oxetan-3-YL)piperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Safe Disposal of 1-(Oxetan-3-YL)piperazine for Laboratory Professionals

Authored by: A Senior Application Scientist

As drug discovery and development pipelines increasingly leverage novel heterocyclic scaffolds like oxetanes and piperazines to optimize physicochemical and pharmacokinetic properties, it is imperative that laboratory personnel are equipped with detailed, scientifically-grounded protocols for the safe handling and disposal of these unique chemical entities.[1][2][3] 1-(Oxetan-3-YL)piperazine, a compound that marries the metabolic stability of the oxetane ring with the versatile functionality of the piperazine moiety, is a prime example.[4]

This guide moves beyond generic safety data sheet (SDS) recommendations to provide a comprehensive operational plan for the proper disposal of 1-(Oxetan-3-YL)piperazine. The procedures outlined below are designed to ensure the safety of researchers, protect the environment, and maintain regulatory compliance, reflecting the core principles of responsible chemical lifecycle management.

Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol

Understanding the inherent hazards of 1-(Oxetan-3-YL)piperazine is fundamental to appreciating the necessity of stringent disposal protocols. The primary risks are not related to flammability or reactivity under standard laboratory conditions, but rather to its effects on human health upon exposure.[5] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these hazards.

Table 1: GHS Hazard Profile for 1-(Oxetan-3-YL)piperazine [5][6]

Hazard ClassGHS CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

Source: Aggregated GHS information from multiple chemical suppliers and databases.[5][6]

The causality is clear: the compound's irritant properties and oral toxicity necessitate disposal methods that prevent its release into the sewer system or general waste, where it could pose a risk to public health and aquatic ecosystems.[7] The piperazine component, in particular, can form corrosive aqueous solutions, while the oxetane ring, though generally stable, is a reactive moiety in certain chemical contexts.[1][8] Therefore, the disposal strategy must focus on containment and chemical destruction.

Pre-Disposal: Safe Handling and Waste Segregation

Proper disposal begins long before the waste container is full. It starts with meticulous handling and rigorous waste segregation at the point of generation.

Step-by-Step Handling and Segregation Protocol:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling 1-(Oxetan-3-YL)piperazine, including a lab coat, chemical-resistant gloves (nitrile is a suitable choice for incidental contact), and safety glasses with side shields or goggles.[7]

  • Ventilation: Handle the solid compound in a well-ventilated area. If creating solutions or aerosols, use a certified chemical fume hood to avoid inhalation of dust or mists.[9][10]

  • Designated Waste Container: Establish a dedicated, clearly labeled hazardous waste container for 1-(Oxetan-3-YL)piperazine solid waste and another for solutions. The label should include:

    • The full chemical name: "1-(Oxetan-3-YL)piperazine"

    • CAS Number: 1254115-23-5

    • The words "Hazardous Waste"

    • Appropriate GHS pictograms (e.g., exclamation mark for irritant).[6]

  • Waste Stream Segregation:

    • Solid Waste: Collect unreacted material, contaminated weighing papers, and disposable equipment (e.g., pipette tips) in a securely sealed, robust plastic container.

    • Liquid Waste: Collect solutions containing 1-(Oxetan-3-YL)piperazine in a separate, leak-proof, and chemically compatible container. Do not mix with other waste streams unless compatibility has been verified.

    • Contaminated Sharps: Needles, syringes, or razor blades contaminated with the compound must be placed in a designated sharps container for hazardous chemical waste.

    • Empty Containers: The original product container is not "empty" in a regulatory sense until it has been properly decontaminated (see Section 4).

Disposal Decision Workflow

The following diagram illustrates the logical flow for segregating and managing waste streams associated with 1-(Oxetan-3-YL)piperazine.

G Figure 1. Waste Disposal Decision Workflow cluster_0 Waste Generation Point cluster_1 Waste Stream Segregation cluster_2 Containment & Labeling cluster_3 Final Disposal Pathway Waste 1-(Oxetan-3-YL)piperazine Waste Generated Solid Solid Waste (e.g., powder, contaminated consumables) Waste->Solid Liquid Liquid Waste (e.g., solutions, reaction mixtures) Waste->Liquid Container Original Product Container Waste->Container Solid_Container Sealable Solid Waste Drum Label: Chemical Name, CAS, GHS Pictograms Solid->Solid_Container Liquid_Container Leak-Proof Liquid Waste Carboy Label: Chemical Name, CAS, GHS Pictograms Liquid->Liquid_Container Decon Decontaminate Container (Triple Rinse) Container->Decon Incineration Licensed Chemical Destruction Plant (Controlled Incineration) Solid_Container->Incineration Liquid_Container->Incineration Landfill Sanitary Landfill (Punctured, Unusable Container) Decon->Landfill Dispose of Container Rinse_Waste Collect rinsate as hazardous liquid waste Decon->Rinse_Waste Generate Rinsate Rinse_Waste->Liquid_Container

Caption: Decision workflow for proper segregation and disposal of 1-(Oxetan-3-YL)piperazine waste.

Step-by-Step Disposal and Decontamination Protocols

Adherence to a validated protocol is critical for ensuring that disposal is both safe and complete.

Protocol 4.1: Disposal of Solid and Liquid Waste

  • Collection: Ensure all waste is collected in the appropriately labeled containers as described in Section 2. Keep containers closed when not actively adding waste.[7][10]

  • Storage: Store the sealed waste containers in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.[9]

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this material through standard laboratory drains or trash.[7]

  • Approved Disposal Method: The recommended and most environmentally sound disposal method is through a licensed chemical destruction facility.[7] Controlled incineration with flue gas scrubbing ensures the complete destruction of the compound, preventing its release into the environment.[7]

Protocol 4.2: Decontamination of Empty Containers

An "empty" container that held 1-(Oxetan-3-YL)piperazine must be decontaminated before it can be disposed of or recycled.

  • Triple Rinsing:

    • Select a solvent in which 1-(Oxetan-3-YL)piperazine is soluble (e.g., dichloromethane, ethyl acetate).[11]

    • Pour a small amount of the solvent into the empty container, ensuring all interior surfaces are wetted.

    • Securely cap the container and shake well.

    • Empty the solvent (now considered hazardous rinsate) into your designated liquid hazardous waste container for 1-(Oxetan-3-YL)piperazine.

    • Repeat this rinsing process two more times.[7]

  • Post-Rinsing Disposal: After triple rinsing, the container can be managed. Puncture the container to prevent reuse.[7] It may then be disposed of in a sanitary landfill or as directed by your local EHS office.

Emergency Procedures for Spills

In the event of a spill, the cleanup materials become hazardous waste and must be disposed of accordingly.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated and remove all ignition sources as a general precaution.[7][8]

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a liquid spill, use an inert absorbent material like vermiculite or sand to contain it.[8]

  • Collect Cleanup Debris: Place all contaminated absorbent materials, paper towels, and any contaminated PPE into your designated solid hazardous waste container.

  • Decontaminate the Area: Clean the spill surface with soap and water, collecting the cleaning water as hazardous liquid waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, as required by institutional policy.

By adhering to these detailed procedures, researchers and laboratory professionals can confidently manage the lifecycle of 1-(Oxetan-3-YL)piperazine, ensuring that its utility in advancing science does not come at the cost of safety or environmental integrity.

References

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime (UNODC). Retrieved from [Link]

  • 1-(Oxetan-3-yl)piperazine . PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Oxetanes in Drug Discovery Campaigns . Journal of Medicinal Chemistry, ACS Publications. (2023). Retrieved from [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry . RSC Medicinal Chemistry, PubMed Central. (2021). Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry . ChemistrySelect, Wiley Online Library. (2024). Retrieved from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines . Molecules, MDPI. (2018). Retrieved from [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights . ResearchGate. (2019). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.